molecular formula C5H11NO2 B13941962 D-Valine-d8

D-Valine-d8

Numéro de catalogue: B13941962
Poids moléculaire: 125.20 g/mol
Clé InChI: KZSNJWFQEVHDMF-WIILFAAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Valine-d8 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 125.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C5H11NO2

Poids moléculaire

125.20 g/mol

Nom IUPAC

(2R)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid

InChI

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4-

Clé InChI

KZSNJWFQEVHDMF-WIILFAAISA-N

SMILES isomérique

[2H]CC([2H])([C@]([2H])(C(=O)O)N([2H])[2H])C([2H])([2H])[2H]

SMILES canonique

CC(C)C(C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

What is the difference between D-Valine-d8 and L-Valine-d8?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Valine-d8 and L-Valine-d8

Introduction

In the precise world of scientific research and pharmaceutical development, understanding the nuanced differences between structurally similar molecules is paramount. This compound and L-Valine-d8 are two such molecules that, while nearly identical in composition, possess a fundamental difference that dictates their biological and chemical applications. Both are isotopically labeled forms of the amino acid valine, where eight hydrogen atoms have been replaced by deuterium (B1214612). However, they are stereoisomers—specifically, enantiomers—of each other. This guide provides a detailed exploration of their core differences, physicochemical properties, and applications, tailored for researchers, scientists, and drug development professionals.

The Core Differences Explained

The distinction between this compound and L-Valine-d8 is rooted in two key concepts: stereochemistry and isotopic labeling.

Stereochemistry: The "D" vs. "L" Configuration

The most critical difference lies in their chirality, or "handedness". All amino acids (except glycine) have a chiral center at their alpha-carbon, meaning they can exist in two non-superimposable mirror-image forms, known as enantiomers.[1][2][3]

  • L-Valine (L-form): This is the naturally occurring and biologically active form of valine found in nearly all proteins in living organisms.[3][][5] Enzymes and biological systems are highly stereospecific and are evolved to recognize and metabolize L-amino acids for protein synthesis, muscle metabolism, and tissue repair.[2][3][6]

  • D-Valine (D-form): This is the "unnatural" enantiomer of valine.[] While less common in nature, D-amino acids are found in some bacterial cell walls and certain antibiotics.[1][3] In pharmaceutical development, D-amino acids are often strategically incorporated into synthetic peptides to increase their resistance to enzymatic degradation (proteolysis), thereby extending their half-life in the body.[1] D-valine can also be used in cell cultures to selectively inhibit the growth of fibroblasts.[7][8]

This stereochemical difference is absolute and governs how each molecule interacts with chiral environments, such as enzymes, receptors, and other biological molecules.

Isotopic Labeling: The "-d8" Designation

Both molecules are labeled with deuterium (d8), a stable, non-radioactive isotope of hydrogen. In this compound and L-Valine-d8, eight hydrogen atoms have been replaced with deuterium atoms.[9][10]

  • Purpose of Labeling: This substitution increases the mass of the molecule by eight atomic mass units.[11] While chemically almost identical to their unlabeled counterparts, this mass shift makes them easily distinguishable in mass spectrometry (MS).[][13]

  • Key Application: Because of this property, deuterated compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry assays (e.g., LC-MS).[9][10][13][14] They co-elute with the unlabeled analyte and exhibit similar ionization behavior, allowing them to accurately correct for variations during sample preparation and analysis, leading to highly precise and accurate quantification.[13] They are also used as tracers in metabolic research to follow the metabolic fate of valine in biological systems.[9][10][15]

Comparative Physicochemical Properties

The fundamental properties of this compound and L-Valine-d8 are dictated by their shared molecular formula and distinct stereochemistry. The following table summarizes their key quantitative data.

PropertyL-Valine-d8This compoundUnlabeled L-ValineUnlabeled D-Valine
IUPAC Name (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid[16](2R)-2-amino-3-methylbutanoic acid (deuterated)(2S)-2-amino-3-methylbutanoic acid(2R)-2-amino-3-methylbutanoic acid[17]
Molecular Formula C₅H₃D₈NO₂[14][18]C₅H₃D₈NO₂[10]C₅H₁₁NO₂[]C₅H₁₁NO₂[7]
Molecular Weight 125.20 g/mol [11][15]125.20 g/mol 117.15 g/mol [7]117.15 g/mol [7]
CAS Number 35045-72-8[9][14][15]1116448-82-8[10]72-18-4[15]640-68-6[7][17]
Isotopic Purity ≥98 atom % DTypically ≥98%N/AN/A
Chemical Purity ≥98%[15]Typically ≥98%≥99%≥99%
Optical Activity [α]20/D +27.5° (c=8 in 6 M HCl)Opposite to L-form[α]20/D +28.8° (c=8 in 6 M HCl)[α]20/D -28.8° (c=8 in 6 M HCl)
Form Solid[18]SolidWhite powder[17]White powder

Visualized Concepts

To better illustrate the core differences and their applications, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma 1. Plasma Sample Spiked with L-Valine-d8 (IS) ppt 2. Protein Precipitation (Cold Acetonitrile) plasma->ppt centrifuge 3. Centrifugation ppt->centrifuge supernatant 4. Supernatant Transfer to LC Vial centrifuge->supernatant hplc 5. UHPLC Separation (HILIC Column) supernatant->hplc msms 6. MS/MS Detection (ESI+, MRM Mode) hplc->msms ratio 7. Calculate Peak Area Ratio (Valine / Valine-d8) msms->ratio curve 8. Construct Calibration Curve ratio->curve quant 9. Quantify Unknowns curve->quant caption Figure 2: Experimental Workflow

References

An In-depth Technical Guide to D-Valine-d8: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of D-Valine-d8, a deuterated isotopologue of the non-proteinogenic amino acid D-Valine. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, drug metabolism, and analytical chemistry.

Core Chemical Properties and Structure

This compound is a stable, isotopically labeled form of D-Valine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in mass spectrometry-based applications for quantification and as a tracer in metabolic studies.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below. It is important to note that many physical properties are identical to its non-deuterated counterpart, D-Valine, and its enantiomer, L-Valine-d8.

PropertyValueReferences
Molecular Formula C₅H₃D₈NO₂[1]
Molecular Weight 125.20 g/mol [2]
Exact Mass 125.129192561 Da[1]
Isotopic Purity ≥98 atom % D[2]
Physical Form Solid, white to off-white powder or crystals.
Melting Point 295-300 °C (sublimes)
Solubility Slightly soluble in aqueous acid and base, and slightly soluble in methanol (B129727) with heating.
Optical Rotation [α]20/D -26.4° to -29.0° (c=2-5 in 5-6N HCl)

Note: The optical rotation of this compound is equal in magnitude but opposite in sign to that of L-Valine-d8, which is reported as +27.5° (c = 8 in 6 M HCl). Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.

Chemical Structure

The chemical structure of this compound is identical to D-Valine, with the exception of the isotopic labeling.

  • IUPAC Name: (2R)-2-Amino-3-methylbutanoic acid-d8

  • SMILES: CC(C)--INVALID-LINK--C(O)=O (for the non-deuterated form)

  • InChI Key: KZSNJWFQEVHDMF-SCSAIBSYSA-N (for the non-deuterated form)

Experimental Protocols and Applications

This compound is primarily utilized as an internal standard in quantitative mass spectrometry and as a tracer for metabolic flux analysis. Its chemical and physical properties are nearly identical to the endogenous D-Valine, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for variability.

Use as an Internal Standard in LC-MS/MS Analysis

Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte and have very similar ionization efficiencies, leading to more accurate and precise quantification.

Objective: To provide a general protocol for the quantification of an amino acid in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol can be adapted for the specific analysis of D-Valine.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma sample, add a known concentration of this compound internal standard solution.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) or acid (e.g., sulfosalicylic acid).

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the liquid chromatography (LC) mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Separation: Employ a suitable column (e.g., a C18 or HILIC column) to separate the analyte from other matrix components. The mobile phase composition and gradient will need to be optimized for the specific amino acid.

    • Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Define MRM transitions for both the analyte (D-Valine) and the internal standard (this compound). The precursor ion for this compound will be 8 mass units higher than that of D-Valine. The fragment ions may be the same or different, depending on the fragmentation pattern.

    • Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Metabolic Labeling Studies

This compound can be used as a tracer to study the metabolic fate of D-Valine in biological systems. By introducing the labeled compound, researchers can track its incorporation into various metabolic pathways.

Objective: To outline a general workflow for a metabolic labeling experiment using this compound to investigate its metabolism.

Methodology:

  • Experimental Design:

    • Choose an appropriate model system (e.g., cell culture, animal model).

    • Determine the concentration and duration of this compound administration.

  • Labeling:

    • Introduce this compound into the cell culture medium or administer it to the animal model.

  • Sample Collection:

    • Collect biological samples (e.g., cells, tissues, biofluids) at various time points after labeling.

  • Metabolite Extraction:

    • Perform a metabolite extraction from the collected samples using appropriate solvents.

  • LC-MS/MS Analysis:

    • Analyze the extracts using LC-MS/MS to identify and quantify this compound and its potential downstream metabolites. The mass shift of 8 Da will allow for the differentiation of labeled from unlabeled molecules.

  • Data Analysis:

    • Analyze the mass spectrometry data to determine the rate of incorporation of this compound into different metabolic pools and to identify any new metabolites formed.

Signaling Pathways and Logical Relationships

While the specific signaling roles of D-Valine are less characterized than those of other D-amino acids like D-serine and D-aspartate, its metabolism is primarily governed by the enzyme D-amino acid oxidase (DAO). DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Valine has also been shown to influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.

D-Amino Acid Oxidase (DAO) Metabolic Pathway

The following diagram illustrates the metabolic breakdown of D-Valine by D-amino acid oxidase.

DAO_Pathway cluster_enzyme Enzymatic Reaction cluster_products Products DValine This compound IminoAcid α-Iminoisovalerate-d7 DValine->IminoAcid Oxidative Deamination KetoAcid α-Ketoisovalerate-d7 IminoAcid->KetoAcid Spontaneous Hydrolysis NH3 NH₃ DAO D-Amino Acid Oxidase (DAO) H2O H₂O H2O2 H₂O₂ O2 O₂

Caption: Metabolic pathway of this compound catalyzed by D-Amino Acid Oxidase (DAO).

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the logical workflow for quantifying an analyte in a biological sample using an internal standard.

LCMS_Workflow start Start: Biological Sample add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data_analysis Data Analysis: Peak Area Ratio (Analyte/IS) lc_ms->data_analysis quantification Quantification via Calibration Curve data_analysis->quantification end End: Analyte Concentration quantification->end

Caption: A typical experimental workflow for amino acid quantification using an internal standard.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical properties and structural similarity to endogenous D-Valine make it an excellent internal standard for accurate and precise quantification in complex biological matrices. Furthermore, its isotopic label allows for its use as a tracer to elucidate the metabolic pathways of D-amino acids. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in various research and development settings.

References

Applications of Deuterated D-Amino Acids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterated D-amino acids in scientific research, with a focus on their utility in drug development, metabolic studies, and structural biology. By leveraging the kinetic isotope effect and the unique analytical properties of deuterium (B1214612), these modified amino acids offer powerful tools for enhancing therapeutic profiles, elucidating complex biological processes, and refining our understanding of molecular interactions.

Enhancing Pharmacokinetic Properties of Therapeutics

The substitution of hydrogen with its heavier isotope, deuterium, at specific positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of deuterated drug development. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. By strategically placing deuterium at sites susceptible to metabolic attack, the rate of drug breakdown can be slowed, leading to improved pharmacokinetic profiles.[1][2][3][4][5]

Incorporating deuterated D-amino acids into peptide-based drugs or small molecules can lead to:

  • Increased Drug Half-Life: A slower rate of metabolism extends the drug's circulation time in the bloodstream, which can reduce the required dosing frequency.[6][7]

  • Enhanced Efficacy: Maintaining therapeutic concentrations for longer durations can improve the overall effectiveness of the drug.[3][8]

  • Reduced Toxicity: Deuteration can minimize the formation of potentially toxic metabolites.[3][4]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of deuterated drugs compared to their non-deuterated counterparts, illustrating the impact of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine (Active Metabolites) [1][6][7][9]

ParameterDeutetrabenazine (15 mg)Tetrabenazine (25 mg)
Cmax (ng/mL) Lower than Tetrabenazine61.6
AUCinf (ng·hr/mL) 542261
Half-life (t½) (hours) 8.6 - 9.44.5 - 4.8

Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity.

Table 2: Pharmacokinetic Parameters of Deuterated L-DOPA (SD-1077) vs. L-DOPA [10][11]

ParameterSD-1077/CarbidopaL-DOPA/Carbidopa
Dopamine (B1211576) Cmax ~1.8-fold higherReference
Dopamine AUC0-t ~2.06-fold higherReference

AUC0-t: Area under the curve from time zero to the last measurable concentration.

Tracing Metabolic Pathways and Quantifying Protein Turnover

Deuterated D-amino acids serve as invaluable tracers for studying metabolic pathways and protein dynamics in vivo and in vitro.[12] Since deuterium is a stable, non-radioactive isotope, it can be safely incorporated into biological systems. Researchers can track the journey of these labeled amino acids as they are incorporated into newly synthesized proteins or converted into other metabolites.

One of the most powerful techniques in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) . In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (non-deuterated) essential amino acid, while another population is grown in a medium with a "heavy" (deuterated) version of the same amino acid.[13][14] After a specific experimental treatment, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy peptides allows for the precise relative quantification of protein abundance between the two samples.

Probing Molecular Structure and Dynamics

Deuterium labeling is a powerful tool in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering .

In NMR, the substitution of protons with deuterons can simplify complex spectra of large proteins, which often suffer from signal overlap and broadening.[15][16] This spectral simplification aids in the assignment of resonances to specific amino acid residues and allows for the study of protein dynamics.[15]

Use in Neurological Disease Research

D-amino acids, such as D-serine (B559539), play a crucial role as co-agonists of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity and cognitive function.[17][18] Dysregulation of D-serine levels has been implicated in neurological disorders like Alzheimer's disease.[19][20] While research into the specific use of deuterated D-amino acids in this context is ongoing, their potential to modulate the metabolism and availability of D-serine in the brain presents a promising avenue for therapeutic intervention and mechanistic studies.[21][22]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Deuterated Amino Acids

This protocol describes a general method for the α-deuteration of amino acids, which often results in a racemic mixture that may require subsequent chiral separation.[2][23]

Materials:

  • Amino acid

  • Deuterated solvent (e.g., EtOD)

  • Base (e.g., NaOEt)

  • Saturated NH4Cl aqueous solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Magnesium sulfate (B86663) (MgSO4)

  • Water

Procedure:

  • Dissolve the amino acid derivative (1.0 equivalent) in the deuterated solvent (e.g., EtOD).

  • Add the base (e.g., 5.0 equivalents of NaOEt) to the solution at a controlled temperature.

  • Stir the reaction mixture for the required duration.

  • Quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Remove the deuterated solvent under reduced pressure.

  • Add water to the resulting mixture and extract the product with EtOAc multiple times.

  • Combine the organic fractions, dry with MgSO4, and concentrate under reduced pressure to obtain the α-deuterated amino acid.

Protocol 2: Chiral Separation of Deuterated D/L-Amino Acids

This protocol outlines a general approach for separating the D- and L-enantiomers of a deuterated amino acid mixture using chiral column chromatography.[14][24]

Materials:

  • Racemic deuterated amino acid mixture

  • Chiral HPLC column

  • Mobile phase (specific to the column and amino acid)

  • HPLC system with a suitable detector (e.g., fluorescence or UV)

Procedure:

  • Dissolve the deuterated amino acid mixture in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Run the separation using an isocratic or gradient elution method as required for optimal resolution.

  • Monitor the elution of the enantiomers using the detector. The D- and L-forms will have distinct retention times.

  • Collect the fractions corresponding to the desired D-amino acid enantiomer.

  • Confirm the purity of the collected fraction by re-injecting a small aliquot onto the column.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with Deuterated D-Amino Acids

This protocol describes the incorporation of a deuterated D-amino acid into a peptide chain using standard Fmoc/tBu solid-phase peptide synthesis.[25][26][27][28][29]

Materials:

  • Rink amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including the deuterated D-amino acid)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Diethyl ether

Procedure:

  • Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling:

    • Dissolve the Fmoc-protected deuterated D-amino acid (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF.

    • Add DIEA (2 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Lyophilize the crude peptide before purification by HPLC.

Protocol 4: Sample Preparation for NMR Analysis of a Deuterated Protein

This protocol provides a general guideline for preparing a deuterated protein sample for NMR spectroscopy.[15][30][31][32]

Materials:

  • Purified deuterated protein

  • Deuterated NMR buffer (e.g., containing D2O)

  • NMR tube

Procedure:

  • Exchange the buffer of the purified deuterated protein into the final deuterated NMR buffer using dialysis or a desalting column.

  • Concentrate the protein to the desired concentration (typically 0.1 - 1 mM).

  • Transfer the final protein solution into a clean, high-quality NMR tube.

  • Ensure the sample volume is sufficient to cover the active region of the NMR probe (typically ~500-600 µL for a standard 5 mm tube).

  • The sample is now ready for NMR data acquisition.

Mandatory Visualizations

Signaling Pathways and Workflows

The Kinetic Isotope Effect on Drug Metabolism.

proteomics_workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Medium Cell Culture 1 (Light Amino Acid) Combine_Cultures Combine Cell Populations Light_Medium->Combine_Cultures Heavy_Medium Cell Culture 2 (Deuterated D-Amino Acid) Heavy_Medium->Combine_Cultures Protein_Extraction Protein Extraction & Digestion Combine_Cultures->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Quantitative Proteomics Workflow using SILAC.

nmda_signaling cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine_Astrocyte D-Serine Serine_Racemase->D_Serine_Astrocyte D_Serine_Astrocyte->NMDA_Receptor Co-agonist Binding Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activation Synaptic_Plasticity Synaptic Plasticity Ca_Influx->Synaptic_Plasticity

D-Serine in NMDA Receptor Signaling.

References

Understanding D-Valine-d8 for Metabolic Labeling Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of D-Valine-d8, a stable isotope-labeled amino acid, and its applications in metabolic labeling studies for quantitative proteomics and drug development. We will delve into its unique properties, detailed experimental protocols, and data analysis workflows, offering a valuable resource for researchers in the field.

Introduction to this compound and Metabolic Labeling

This compound is a deuterated form of the D-isomer of the essential amino acid valine. In metabolic labeling, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) are incorporated into biomolecules, such as proteins, allowing for their differentiation and quantification using mass spectrometry.

One of the primary applications of labeled amino acids is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two populations of cells are cultured in media containing either the "light" (natural abundance) or "heavy" (isotope-labeled) form of an essential amino acid. After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and the relative abundance of proteins between the two states can be accurately quantified by mass spectrometry.

Properties of this compound and its Isotopologues

PropertyL-Valine (Light)L-Valine-d8 (Heavy)This compound (Heavy)
Molecular Formula C₅H₁₁NO₂C₅H₃D₈NO₂C₅H₃D₈NO₂
Molecular Weight 117.15 g/mol 125.20 g/mol 125.20 g/mol
Isotopic Purity N/ATypically ≥98 atom % DTypically ≥98 atom % D
Mass Shift 0 Da+8 Da+8 Da
Primary Application Control in metabolic labelingQuantitative proteomics (SILAC)Selective inhibition of fibroblasts, tracer in metabolic studies

Key Applications of this compound

Selective Inhibition of Fibroblast Proliferation

A unique application of D-valine is its ability to selectively inhibit the growth of fibroblasts in cell culture.[1][2][3][4] Most mammalian cells, with the exception of some epithelial and other specialized cell types, lack the enzyme D-amino acid oxidase (DAO).[1] This enzyme is necessary to convert the D-isomer of an amino acid to its usable L-isomer. By replacing L-valine with D-valine in the culture medium, fibroblasts are starved of this essential amino acid and their proliferation is halted. This technique is invaluable for establishing pure cultures of epithelial cells or other DAO-positive cells from primary tissues, which are often overgrown by fibroblasts.

Metabolic Labeling for Quantitative Proteomics (using L-Valine-d8)

While this compound is primarily used for fibroblast inhibition, its stereoisomer, L-Valine-d8, is a key reagent in SILAC-based quantitative proteomics. The +8 Da mass shift it imparts allows for the clear differentiation of peptides from "light" and "heavy" labeled cell populations in a mass spectrometer.

Advantages of Deuterium Labeling:

  • Cost-effective: Deuterated compounds are often less expensive to synthesize than their ¹³C or ¹⁵N counterparts.

  • Significant mass shift: The +8 Da shift for Valine-d8 provides clear separation in the mass spectrum.

Potential Considerations:

  • Kinetic Isotope Effect (KIE): The mass difference between hydrogen and deuterium can sometimes lead to altered reaction rates for enzymes processing the deuterated molecule. This effect is generally small for protein metabolism but should be considered, especially in studies focused on enzyme kinetics.

  • Chromatographic Shift: In some cases, deuterated compounds may exhibit a slight shift in retention time during liquid chromatography compared to their non-deuterated counterparts.

Experimental Protocols

Protocol for Selective Inhibition of Fibroblasts using D-Valine

This protocol describes the preparation of a D-valine-containing medium to selectively inhibit fibroblast growth in a primary cell culture.

Materials:

  • Basal medium deficient in L-valine (e.g., custom formulation of DMEM or MEM)

  • D-Valine

  • Dialyzed fetal bovine serum (dFBS) to minimize the introduction of "light" L-valine

  • Penicillin-Streptomycin solution

  • Primary tissue for cell isolation

Procedure:

  • Prepare D-Valine Medium:

    • Dissolve D-valine in the L-valine-deficient basal medium to a final concentration equivalent to that of L-valine in the standard formulation (e.g., 94 mg/L for DMEM).

    • Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed serum is crucial to remove small molecules, including L-valine, that would otherwise support fibroblast growth.

    • Add Penicillin-Streptomycin to a 1X final concentration.

    • Sterile-filter the complete medium using a 0.22 µm filter.

  • Isolate Primary Cells: Isolate cells from the primary tissue using standard enzymatic digestion and cell dissociation protocols.

  • Cell Seeding and Culture:

    • Seed the mixed cell population into culture flasks or plates.

    • Culture the cells in the prepared D-valine medium.

    • Epithelial or other DAO-positive cells will be able to convert D-valine to L-valine and proliferate, while fibroblasts will be unable to do so and will not divide.

  • Monitoring and Maintenance:

    • Monitor the cultures for the selective growth of the desired cell type and the absence of fibroblast proliferation.

    • Change the medium every 2-3 days. Once a pure population of the desired cells is established, they can be subcultured and maintained in the D-valine medium or switched to a standard L-valine containing medium.

General Protocol for a SILAC Experiment using L-Valine-d8

This protocol outlines a typical workflow for a quantitative proteomics experiment using L-Valine-d8 for metabolic labeling.

Materials:

  • SILAC-grade DMEM or RPMI 1640 deficient in L-arginine, L-lysine, and L-valine.

  • "Light" L-arginine, L-lysine, and L-valine.

  • "Heavy" L-arginine (e.g., ¹³C₆, ¹⁵N₄-Arg), L-lysine (e.g., ¹³C₆, ¹⁵N₂-Lys), and L-Valine-d8.

  • Dialyzed fetal bovine serum (dFBS).

  • Cell line of interest.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Trypsin (mass spectrometry grade).

  • Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide).

  • Desalting columns (e.g., C18 StageTips).

Procedure:

  • Media Preparation:

    • Prepare "light" and "heavy" SILAC media. For the "light" medium, supplement the amino acid-deficient basal medium with the "light" versions of arginine, lysine, and valine. For the "heavy" medium, supplement with the "heavy" versions. Add dFBS and antibiotics to both.

  • Cell Culture and Labeling:

    • Culture two separate populations of the chosen cell line in the "light" and "heavy" media, respectively.

    • Passage the cells for at least five to six cell divisions to ensure complete incorporation of the heavy amino acids. The incorporation efficiency should be checked by mass spectrometry.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while the other serves as a control ("light" labeled cells).

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations and wash with PBS.

    • Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer. .

  • Protein Digestion:

    • Reduce the disulfide bonds in the proteins using DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin. This is often done overnight at 37°C.

  • Peptide Desalting and Cleanup:

    • Desalt the peptide mixture using C18 StageTips or a similar reversed-phase chromatography method to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the "light" and "heavy" peptide pairs, which are chemically identical but differ in mass.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Signaling Pathways and Experimental Workflows

SILAC-based proteomics is a powerful tool for elucidating changes in signaling pathways in response to various stimuli. For example, it has been used to study the TGF-beta and PI3K/Akt signaling pathways.

Example Signaling Pathway: TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and fibrosis. A SILAC experiment could be designed to investigate the proteomic changes induced by TGF-β stimulation.

TGF_beta_pathway TGF_beta TGF-β TGFBR1_2 TGF-β Receptor I/II TGF_beta->TGFBR1_2 Binds SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 Complex SMAD Complex pSMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

TGF-β signaling pathway.
Experimental Workflow for a SILAC Study

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using SILAC.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_treatment Experimental Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Cell Culture ('Light' Medium) Heavy_Culture Cell Culture ('Heavy' Medium with L-Valine-d8) Drug_Treatment Drug Treatment Heavy_Culture->Drug_Treatment Control Control Treatment Combine Combine Cell Pellets (1:1 Ratio) Control->Combine Drug_Treatment->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Desalting Peptide Desalting (C18) Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS Data_Analysis Data Analysis (Protein ID & Quantification) LC_MS->Data_Analysis

A typical SILAC experimental workflow.

Conclusion

This compound and its isotopologue L-Valine-d8 are versatile tools for researchers in cell biology and proteomics. D-Valine's unique ability to selectively inhibit fibroblast growth allows for the purification of specific cell types from mixed cultures. L-Valine-d8, on the other hand, is a valuable reagent for quantitative proteomics using the SILAC methodology, enabling the accurate measurement of changes in protein expression in response to various stimuli. This guide provides a foundational understanding and practical protocols for the application of these powerful research tools.

References

The Fate of D-Valine-d8 In Vivo: A Technical Guide to its Incorporation into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Dogma of L-Amino Acid Exclusivity in Protein Synthesis

Proteins in virtually all living organisms are synthesized by ribosomes, which read the genetic code transcribed into messenger RNA (mRNA). This process is highly specific, and a key aspect of this fidelity is the exclusive use of L-amino acids. The enzymes responsible for charging transfer RNAs (tRNAs) with amino acids, aminoacyl-tRNA synthetases, are stereospecific and will not recognize D-amino acids. Furthermore, the ribosome itself has a strong preference for L-aminoacyl-tRNAs, effectively preventing the incorporation of D-amino acids into the growing polypeptide chain.

While D-amino acids are found in nature, such as in bacterial cell walls and as neurotransmitters, their presence in proteins is typically the result of post-translational modifications where an existing L-amino acid residue is enzymatically converted to its D-enantiomer[1].

The Metabolic Pathway of D-Valine

When D-Valine-d8 is introduced in vivo, it is not expected to enter the pool of amino acids used for protein synthesis. Instead, its primary metabolic fate is degradation through the action of D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids[1][2][3].

D-Amino Acid Oxidase (DAAO)

DAAO exhibits broad substrate specificity, with a preference for neutral and hydrophobic D-amino acids[1]. The enzyme converts the D-amino acid into the corresponding α-keto acid. In the case of D-valine, the product is α-ketoisovalerate. This α-keto acid can then enter central metabolic pathways, such as the citric acid cycle, to be used for energy production or as a precursor for other molecules.

The following diagram illustrates the metabolic fate of this compound.

D_Valine_Metabolism DValine_d8 This compound DAAO D-Amino Acid Oxidase (DAAO) DValine_d8->DAAO Oxidative Deamination excretion Excretion DValine_d8->excretion alpha_keto α-Ketoisovalerate-d7 DAAO->alpha_keto metabolism Central Metabolism (e.g., Citric Acid Cycle) alpha_keto->metabolism

Figure 1: Metabolic pathway of this compound.

Experimental Methodologies for Detecting D-Amino Acid Incorporation

Investigating the potential for this compound incorporation into proteins requires highly sensitive and specific analytical techniques capable of distinguishing between stereoisomers and accurately quantifying their presence. The primary challenge is to differentiate between true incorporation and artifacts introduced during sample preparation, such as racemization (the conversion of L-amino acids to a mixture of L- and D-isomers) during acid hydrolysis of proteins.

Experimental Workflow

A typical workflow to investigate the incorporation of this compound is outlined below.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection administer Administer this compound to model organism collect Collect tissue/protein samples administer->collect hydrolyze Protein Hydrolysis (with Deuterated Acid) collect->hydrolyze derivatize Chiral Derivatization hydrolyze->derivatize chromatography Chiral Chromatography (GC or LC) derivatize->chromatography ms Mass Spectrometry (MS or MS/MS) chromatography->ms data Quantification of D- and L-Valine-d8 ms->data Data Analysis

Figure 2: Workflow for detecting this compound incorporation.
Detailed Experimental Protocols

3.2.1. Protein Hydrolysis with Deuterated Acid

To control for racemization during sample preparation, protein hydrolysis should be performed in a deuterated acid, such as deuterium (B1214612) chloride (DCl) in D₂O. Any racemization that occurs during hydrolysis will result in the exchange of the α-hydrogen for a deuterium atom. This allows for the differentiation of endogenously incorporated D-amino acids from those formed as artifacts.

  • Protocol:

    • Lyophilize the purified protein sample.

    • Add a solution of 6 M DCl in D₂O.

    • Incubate the sample at 110°C for 24 hours in a sealed, evacuated tube.

    • After hydrolysis, remove the acid under vacuum.

    • Re-dissolve the amino acid hydrolysate in a suitable solvent for derivatization.

3.2.2. Chiral Derivatization

To enable the separation of D- and L-amino acid enantiomers by chromatography and to enhance their detection by mass spectrometry, a chiral derivatization agent is used.

  • Protocol (Example using (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester (S-NIFE)):

    • Re-dissolve the amino acid hydrolysate in a borate (B1201080) buffer (pH 8.5).

    • Add a solution of S-NIFE in acetone.

    • Incubate at 60°C for 30 minutes.

    • Quench the reaction by adding a small volume of formic acid.

    • The sample is now ready for LC-MS analysis.

3.2.3. Chiral Chromatography and Mass Spectrometry

The derivatized amino acids are separated using a chiral chromatography column and detected by a mass spectrometer.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is typically used.

  • Column: A chiral column, such as one based on a cyclodextrin (B1172386) or a macrocyclic antibiotic, is essential for separating the diastereomeric derivatives of the D- and L-valine.

  • Mass Spectrometry: The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the derivatized D- and L-Valine-d8. The mass transitions will be specific for the derivatized valine, taking into account the mass of the deuterium label and the derivatizing agent.

Quantitative Data Summary

Currently, there is no quantitative data in the scientific literature demonstrating the in vivo incorporation of this compound into proteins via ribosomal synthesis . Studies using deuterated amino acids have primarily focused on L-isomers for metabolic tracing and proteomic analysis. The expected outcome of an experiment as described above would be the detection of this compound in its free form in tissues, followed by its clearance, and the absence of this compound in protein hydrolysates (beyond any background levels attributable to racemization during hydrolysis, which can be corrected for using the deuterated acid method).

For comparison, the following table summarizes the expected and hypothetical outcomes.

AnalyteExpected In Vivo FateHypothetical Evidence of IncorporationMethod of Detection
Free this compound Present in tissues and biological fluids post-administration, followed by metabolic clearance.-LC-MS/MS
Protein-Bound this compound Not detected (below the limit of detection).A signal for derivatized this compound in the protein hydrolysate that is significantly above the background level determined from control samples and corrected for racemization.Chiral LC-MS/MS
α-Ketoisovalerate-d7 Detected as a metabolite of this compound.-GC-MS or LC-MS/MS

Conclusion

The established principles of molecular biology strongly indicate that this compound is not incorporated into proteins in vivo through the ribosomal machinery. The primary fate of this labeled D-amino acid is metabolic degradation by D-amino acid oxidase. While the existence of D-amino acids in some natural peptides and proteins is acknowledged, their presence is a result of specific enzymatic post-translational modifications, for which there is no current evidence involving valine. Researchers and drug development professionals should therefore operate under the assumption that this compound will act as a metabolic tracer for D-amino acid catabolism rather than a building block for protein synthesis. Any investigation into its potential incorporation would require rigorous experimental design, including controls for racemization, and the use of highly sensitive chiral analytical techniques.

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of D-Valine-d8, a deuterated form of the D-isomer of the essential amino acid valine. This isotopically labeled compound is a critical tool in various research applications, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry.

Core Physical and Chemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below. The solubility data provided is for the non-deuterated D-Valine, but it is expected to be very similar for its deuterated counterpart.

PropertyValueReferences
Molecular Formula C₅H₃D₈NO₂[1]
Molecular Weight 125.20 g/mol [1]
Appearance White to off-white solid[2][3]
Melting Point >295 °C (sublimes)[]
Isotopic Purity Typically ≥98 atom % DN/A
Solubility in Water 74.46 g/L at 25 °C[]
Solubility in PBS 100 mg/mL[2]
Solubility in DMSO < 1 mg/mL (insoluble or slightly soluble)[2][3]
Solubility in Ethanol Insoluble[5]

Experimental Protocols

This compound is extensively used as an internal standard in quantitative analytical methods due to its chemical identity to D-Valine, but with a distinct mass, allowing for precise quantification while correcting for matrix effects and variations in sample processing.

Protocol 1: Quantitative Analysis of Amino Acids in Biological Fluids by LC-MS/MS

This protocol outlines a typical "dilute and shoot" method for the analysis of amino acids in plasma, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of a 30% sulfosalicylic acid solution to precipitate proteins.

  • Add a known concentration of this compound internal standard solution.

  • Vortex the mixture for 30 seconds.

  • Refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant and mix with 450 µL of the initial mobile phase.

  • Inject 4 µL of this final solution into the LC-MS/MS system.[6]

2. LC-MS/MS Conditions:

  • LC Column: A mixed-mode column suitable for amino acid analysis (e.g., involving anion exchange, cation exchange, and reversed-phase interactions).[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

  • Gradient: A suitable gradient to resolve the amino acids of interest.

  • Flow Rate: Typically 0.4 - 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native amino acids and this compound.

Protocol 2: GC-MS Analysis of Amino Acids with Derivatization

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, amino acids must be derivatized to increase their volatility.

1. Derivatization:

  • A common two-step derivatization involves esterification followed by acylation. For example, using propyl chloroformate/propanol.[7]

  • Alternatively, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used.[8]

  • Example using MTBSTFA:

    • A 50 µL aliquot of an amino acid solution is dried.

    • 100 µL of neat MTBSTFA and 100 µL of acetonitrile are added.

    • The mixture is heated at 100 °C for 4 hours.

    • The sample is then neutralized before GC-MS analysis.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a 5% diphenyl/95% dimethyl-polysiloxane column.[8]

  • Injector: Splitless mode at 250°C.

  • Oven Program: An initial temperature of 100°C, held for 2 minutes, then ramped at 4°C/min to 280°C and held for 15 minutes.[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, often in Selected Ion Monitoring (SIM) mode for quantitative analysis.

Visualizations

Metabolic Pathway of Valine Catabolism

The following diagram illustrates the catabolic pathway of valine, a branched-chain amino acid. D-Valine follows the same metabolic route.

Valine_Catabolism Valine D-Valine aKIV α-Ketoisovalerate Valine->aKIV Transamination aKG α-Ketoglutarate Glutamate Glutamate aKG->Glutamate Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA Oxidative decarboxylation BCAT Branched-chain aminotransferase BCAT->Valine BCAT->aKIV BCKDH Branched-chain α-keto acid dehydrogenase complex BCKDH->aKIV BCKDH->Isobutyryl_CoA Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Multiple steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA TCA Cycle Succinyl_CoA->TCA

Caption: Catabolic pathway of D-Valine.

Signaling Pathways Influenced by Valine Metabolism

Valine and its metabolites can influence key cellular signaling pathways that regulate growth, proliferation, and metabolism.

Valine_Signaling cluster_0 Valine Metabolism cluster_1 Signaling Cascades cluster_2 Cellular Responses Valine Valine Metabolites Valine Metabolites (e.g., 3-HIB) Valine->Metabolites AKT_mTOR AKT/mTOR Pathway Valine->AKT_mTOR activates Mitochondrial_Biogenesis Mitochondrial Biogenesis Valine->Mitochondrial_Biogenesis promotes AMPK_mTOR AMPK-mTOR Pathway Metabolites->AMPK_mTOR regulates Protein_Synthesis Protein Synthesis AKT_mTOR->Protein_Synthesis Lipid_Synthesis Lipid Synthesis AMPK_mTOR->Lipid_Synthesis

Caption: Influence of Valine on signaling pathways.

Experimental Workflow for Stable Isotope Tracing in Cell Culture

This diagram outlines a typical workflow for a stable isotope tracing experiment using this compound to study its metabolic fate in cultured cells.

Isotope_Tracing_Workflow start Start: Cell Seeding & Growth media_prep Prepare Culture Medium with this compound start->media_prep incubation Incubate Cells with Labeled Medium media_prep->incubation quenching Quench Metabolism (e.g., with cold methanol) incubation->quenching extraction Extract Metabolites quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_proc Data Processing & Metabolic Flux Analysis analysis->data_proc end End: Pathway Elucidation data_proc->end

Caption: Workflow for this compound tracing.

References

Methodological & Application

Application Notes and Protocols for D-Valine-d8 in Metabolic Flux Analysis of Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2][3] By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a detailed snapshot of cellular physiology.[3] D-Valine-d8, a stable isotope-labeled form of the essential branched-chain amino acid valine, serves as a valuable tracer for investigating cellular metabolism, particularly in the context of cancer research, drug development, and inborn errors of metabolism.[4][5] Valine catabolism feeds into the tricarboxylic acid (TCA) cycle, making it a crucial pathway for cellular energy and biosynthesis.[4][6] The use of this compound allows for the precise tracking of valine's contribution to downstream metabolites without the safety concerns associated with radioactive isotopes.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic flux analysis of mammalian cells.

Principle of the Method

The core principle of metabolic flux analysis with this compound involves replacing standard L-valine in cell culture media with this compound. As cells metabolize the labeled valine, the deuterium (B1214612) atoms are incorporated into various downstream metabolites. The extent and pattern of this isotopic labeling are then measured using mass spectrometry (MS).[2] This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes. The workflow typically involves cell culture with the stable isotope tracer, sample quenching and extraction, LC-MS analysis, and computational data analysis to determine flux rates.[3][7]

Applications in Research and Drug Development

  • Cancer Metabolism: Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation.[2] Tracing the metabolism of this compound can elucidate how cancer cells utilize branched-chain amino acids to fuel the TCA cycle and for biosynthesis, potentially identifying novel therapeutic targets.

  • Drug Discovery and Development: MFA with this compound can be employed to understand the mechanism of action of drugs that target metabolic pathways. By observing how a drug perturbs the metabolic fluxes downstream of valine, researchers can gain insights into its efficacy and potential off-target effects.

  • Inborn Errors of Metabolism: This technique is valuable for studying genetic disorders that affect amino acid metabolism. By tracing the fate of this compound, researchers can identify specific enzymatic deficiencies and assess the efficacy of therapeutic interventions.

  • Cell Culture Process Optimization: In biopharmaceutical production, understanding the metabolic state of mammalian cells is crucial for optimizing protein production. MFA can help in designing better cell culture media and feeding strategies to enhance cell growth and productivity.[1]

Quantitative Data Summary

Due to the proprietary nature of many metabolic flux analysis studies, publicly available quantitative flux data specifically from this compound tracing experiments in mammalian cells is limited. The following tables are presented as illustrative examples of how such data would be structured and interpreted. The values are hypothetical and intended for demonstration purposes.

Table 1: Fractional Labeling of Key Metabolites after this compound Tracing

MetaboliteIsotopologue (m+n)Fractional Abundance (%) - ControlFractional Abundance (%) - Treatment X
α-Ketoisovaleratem+785.2 ± 3.165.7 ± 4.5
Succinyl-CoAm+442.1 ± 2.528.9 ± 3.2
Citratem+215.3 ± 1.89.8 ± 1.5
Glutamatem+212.6 ± 1.58.1 ± 1.1

This table illustrates the percentage of each metabolite pool that has incorporated a specific number of deuterium atoms from this compound. A decrease in fractional labeling in the "Treatment X" group could suggest an inhibition of the valine catabolic pathway.

Table 2: Relative Metabolic Fluxes through Valine Catabolism and Associated Pathways

Metabolic ReactionRelative Flux (Control)Relative Flux (Treatment X)Fold Change
Valine Transaminase100 ± 575 ± 60.75
Branched-chain α-keto acid dehydrogenase98 ± 472 ± 50.73
Propionyl-CoA carboxylase95 ± 568 ± 60.72
Anaplerotic Succinyl-CoA influx to TCA50 ± 335 ± 40.70

This table shows the calculated relative rates of key enzymatic steps in and around the valine degradation pathway. The data suggests that "Treatment X" leads to a general decrease in the flux through this pathway.

Experimental Protocols

This section provides a detailed methodology for conducting a metabolic flux analysis experiment using this compound in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (deficient in L-valine)

  • This compound (≥98% isotopic purity)

  • Dialyzed fetal bovine serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 60% methanol (B129727) in water, pre-chilled to -20°C

  • Extraction solvent: 80% methanol in water, pre-chilled to -20°C

  • Cell scrapers

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Cell Culture and Labeling: a. Culture mammalian cells in standard growth medium to the desired confluency (typically 70-80%). b. Prepare the labeling medium by supplementing valine-free base medium with this compound to the desired final concentration (typically the same as L-valine in the standard medium). Add dFBS and other necessary supplements. c. Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed this compound labeling medium. d. Incubate the cells in the labeling medium for a predetermined time to approach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is often in the range of 24-48 hours.

  • Metabolite Quenching and Extraction: a. Place the cell culture plates on ice. b. Aspirate the labeling medium. c. Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled valine. d. Add a sufficient volume of pre-chilled quenching solution to cover the cell monolayer and incubate for 1 minute on ice to rapidly halt metabolic activity. e. Aspirate the quenching solution. f. Add a sufficient volume of pre-chilled extraction solvent to the plate. g. Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled centrifuge tube. h. Vortex the tubes vigorously for 1 minute. i. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. j. Carefully transfer the supernatant containing the metabolites to a new tube. This is the metabolite extract. k. Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen.

  • LC-MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile (B52724) in water). b. Inject the reconstituted sample into an LC-MS system. c. Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites). d. Detect the mass and abundance of the metabolites and their isotopologues using a high-resolution mass spectrometer.

  • Data Analysis: a. Process the raw LC-MS data to identify metabolites and determine their mass isotopologue distributions (MIDs). b. Correct the MIDs for the natural abundance of stable isotopes. c. Use the corrected MIDs and a stoichiometric model of the relevant metabolic network to calculate metabolic fluxes using software such as INCA, OpenMebius, or other MFA tools.[3]

Visualizations

Valine_Metabolism D_Valine_d8 This compound alpha_Ketoisovalerate_d7 α-Ketoisovalerate-d7 D_Valine_d8->alpha_Ketoisovalerate_d7 Valine Transaminase Isobutyryl_CoA_d7 Isobutyryl-CoA-d7 alpha_Ketoisovalerate_d7->Isobutyryl_CoA_d7 BCKDH Complex Propionyl_CoA_d5 Propionyl-CoA-d5 Isobutyryl_CoA_d7->Propionyl_CoA_d5 Series of enzymatic steps Succinyl_CoA_d4 Succinyl-CoA-d4 Propionyl_CoA_d5->Succinyl_CoA_d4 Propionyl-CoA Carboxylase, etc. TCA_Cycle TCA Cycle Succinyl_CoA_d4->TCA_Cycle

Caption: Valine Catabolism Pathway.

Experimental_Workflow Start Start: Mammalian Cell Culture Labeling Incubate with this compound Labeling Medium Start->Labeling Quenching Quench Metabolism (e.g., cold methanol) Labeling->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis LC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Isotopologue Distribution Analysis Analysis->Data_Processing MFA Metabolic Flux Analysis (Software) Data_Processing->MFA Results Results: Flux Maps & Pathway Activity MFA->Results

Caption: Experimental Workflow for MFA.

References

Unlocking Insights into Biomolecular Dynamics: D-Valine-d8 in Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Among these, D-Valine-d8, a deuterated form of the essential amino acid valine, has emerged as a powerful tool for elucidating the structure, dynamics, and interactions of large proteins and complex biomolecular assemblies. This document provides detailed application notes and protocols for the effective utilization of this compound in biomolecular NMR, with a focus on the widely used methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) technique.

The primary application of this compound and its precursors in NMR is to simplify complex spectra and enhance the quality of data for large proteins (typically >30 kDa). By replacing protons with deuterons, the dominant dipole-dipole relaxation pathways are significantly reduced, leading to sharper lines and improved spectral resolution. This is particularly crucial for the methyl groups of valine, leucine (B10760876), and isoleucine, which are excellent probes of protein structure and dynamics due to their abundance in hydrophobic cores and at protein-protein interfaces.

Core Applications of this compound Labeling:

  • Studies of High Molecular Weight Proteins: Deuterium (B1214612) labeling is instrumental in pushing the size limits of proteins amenable to solution NMR analysis, enabling studies of systems approaching 1 MDa.[1]

  • Methyl-TROSY Spectroscopy: This technique, combined with selective protonation of methyl groups in a deuterated background, provides significant sensitivity and resolution enhancement for large proteins.[2]

  • Protein Dynamics and Folding: The favorable relaxation properties of methyl groups allow for the detailed characterization of side-chain dynamics, providing insights into protein folding and conformational changes.

  • Protein-Ligand Interactions: By monitoring the chemical shift perturbations of valine methyl groups upon ligand binding, researchers can map binding sites and characterize the interactions crucial for drug discovery.[3][4]

  • Membrane Protein Structural Biology: The challenges of studying membrane proteins, often large and aggregation-prone, can be mitigated by deuterium labeling, which improves spectral quality in detergent micelles or lipid bilayers.[5]

Understanding the Labeling Strategy: The Valine Biosynthesis Pathway

In many expression systems, particularly E. coli, direct addition of this compound to the growth media can be an effective labeling strategy. However, a more common and cost-effective approach involves the use of its deuterated biosynthetic precursor, α-ketoisovalerate. The diagram below illustrates how labeled α-ketoisovalerate is incorporated into both valine and leucine. Strategies to specifically label only valine often involve the addition of unlabeled L-leucine-d10 to the media, which inhibits the incorporation of the labeled precursor into the leucine biosynthesis pathway.

G cluster_pathway Valine & Leucine Biosynthesis cluster_inhibition Specific Valine Labeling Strategy Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate Ketoisovalerate α-Ketoisovalerate-d7 Acetolactate->Ketoisovalerate Valine This compound Ketoisovalerate->Valine Transaminase B Leucine_path ... to Leucine Ketoisovalerate->Leucine_path Isopropylmalate synthase Leucine_d10 L-Leucine-d10 (unlabeled) Leucine_d10->Leucine_path Inhibits incorporation G Start Starter Culture (LB medium) Growth1 Inoculate 1L M9/D2O Medium (15NH4Cl, 2H-Glucose) Start->Growth1 Growth2 Grow at 37°C to OD600 0.6-0.8 Growth1->Growth2 TempShift Lower Temperature Growth2->TempShift AddPrecursors Add α-Ketoisovalerate-d7 (1 hour before induction) TempShift->AddPrecursors Induction Induce with IPTG AddPrecursors->Induction Expression Express Protein (12-24h) Induction->Expression Harvest Harvest Cells Expression->Harvest Purification Purify Protein Harvest->Purification

References

Measuring Protein Synthesis Rates with D-Valine-d8 Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is a cornerstone of cellular function, and its rate is a critical indicator of physiological and pathological states. Accurate measurement of protein synthesis rates is therefore essential in various fields, including metabolic research, drug discovery, and clinical diagnostics. Stable isotope labeling combined with mass spectrometry has emerged as a powerful technique for these measurements. This document provides a detailed guide to using the deuterated amino acid D-Valine-d8 as a tracer to quantify protein synthesis rates in vivo and in vitro.

This compound is a non-proteinogenic stereoisomer of valine, meaning it is not incorporated into proteins during translation. However, it can be converted in vivo to its L-isomer, L-Valine-d8, which then acts as a tracer that is incorporated into newly synthesized proteins. The use of a D-amino acid tracer offers the advantage of a "slow-release" kinetic profile, as the conversion to the L-form is a rate-limiting step. This can be beneficial for long-term studies of protein synthesis. The incorporation of the heavy isotope-labeled valine into proteins is then quantified using mass spectrometry, allowing for the calculation of the fractional synthesis rate (FSR), which represents the fraction of a protein pool that is newly synthesized over a specific period.

Principle of the Method

The methodology is based on the principle of precursor-product labeling. A known amount of the this compound tracer is introduced into the biological system (e.g., cell culture media or administered to an animal). The this compound is taken up by cells and enzymatically converted to L-Valine-d8. This labeled L-valine then enriches the intracellular pool of free amino acids, which serves as the precursor for protein synthesis.

During translation, L-Valine-d8 is incorporated into newly synthesized proteins. After a defined labeling period, tissues or cells are harvested, and total protein is extracted and hydrolyzed into its constituent amino acids. The enrichment of L-Valine-d8 in the protein-bound fraction and the precursor pool (intracellular free amino acids) is determined by mass spectrometry. The FSR is then calculated based on the rate of incorporation of the tracer into the protein over time, relative to the precursor enrichment.

Experimental Workflow

The general workflow for measuring protein synthesis rates using a this compound tracer involves several key steps, from tracer administration to data analysis.

Experimental Workflow cluster_0 Tracer Administration cluster_1 Sample Collection cluster_2 Sample Processing cluster_3 Analysis cluster_4 Data Interpretation A This compound Tracer Administration (In Vivo or In Vitro) B Tissue/Cell Harvesting A->B Labeling Period C Homogenization B->C D Protein Precipitation & Isolation C->D E Protein Hydrolysis D->E F LC-MS/MS Analysis of Amino Acids E->F G Determination of Tracer Enrichment F->G H Calculation of Fractional Synthesis Rate (FSR) G->H

Caption: Experimental workflow for measuring protein synthesis with a this compound tracer.

Detailed Experimental Protocols

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis in Rodents

1. Tracer Administration (Flooding Dose Method):

The flooding dose technique is often employed to rapidly equilibrate the intracellular and extracellular amino acid pools with the tracer, minimizing variations in precursor enrichment.

  • Tracer Solution Preparation: Prepare a sterile solution of this compound in saline. A typical concentration for a flooding dose is 150 mM. The exact amount to administer will depend on the animal's body weight.

  • Administration: Administer the this compound solution via intravenous (IV) or intraperitoneal (IP) injection. A common dosage is 1.5 mmol/kg body weight.

2. Sample Collection:

  • At a predetermined time point after tracer administration (e.g., 30 minutes), euthanize the animal according to approved ethical protocols.

  • Rapidly excise the tissue of interest (e.g., gastrocnemius muscle) and immediately freeze it in liquid nitrogen to halt metabolic processes.

  • Collect a blood sample via cardiac puncture into a heparinized tube. Centrifuge the blood to separate the plasma and store it at -80°C.

3. Sample Preparation:

  • Tissue Homogenization: Pulverize the frozen tissue under liquid nitrogen. Homogenize the powdered tissue in ice-cold perchloric acid (PCA) or a similar protein precipitating agent.

  • Protein Precipitation: Centrifuge the homogenate to pellet the precipitated protein. The supernatant contains the free intracellular amino acids (precursor pool).

  • Protein Hydrolysis: Wash the protein pellet multiple times with the precipitating agent to remove any unbound tracer. Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

  • Amino Acid Purification: Purify the amino acids from both the protein hydrolysate and the supernatant (precursor pool) using cation exchange chromatography.

4. Mass Spectrometry Analysis:

  • Derivatization: Derivatize the purified amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis or to improve ionization for Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • LC-MS/MS Analysis: Analyze the derivatized amino acids using LC-MS/MS. Monitor the specific mass-to-charge (m/z) transitions for both unlabeled L-Valine and labeled L-Valine-d8.

5. Data Analysis and FSR Calculation:

  • Determine the enrichment of L-Valine-d8 in the protein-bound fraction (E_protein) and the precursor pool (E_precursor) from the mass spectrometry data.

  • Calculate the Fractional Synthesis Rate (FSR) using the following formula:

    FSR (%/hour) = [(E_protein) / (E_precursor × t)] × 100

    where 't' is the time of labeling in hours.

Protocol 2: In Vitro Measurement of Protein Synthesis in Cultured Cells

1. Cell Culture and Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the standard medium with a labeling medium containing a known concentration of this compound. The concentration will need to be optimized for the specific cell type and experimental goals.

  • Incubate the cells for a defined period (e.g., 2, 4, 6 hours).

2. Cell Harvesting and Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any extracellular tracer.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

3. Sample Preparation:

  • Follow the same steps for protein precipitation, hydrolysis, and amino acid purification as described in the in vivo protocol.

4. Mass Spectrometry and Data Analysis:

  • Perform LC-MS/MS analysis and calculate the FSR as described in the in vivo protocol.

Quantitative Data Presentation

The following tables present hypothetical data from experiments using a this compound tracer to illustrate how quantitative results can be structured. Note: Specific quantitative data for this compound was not available in the initial search results; therefore, these tables are for illustrative purposes.

Table 1: Fractional Synthesis Rates (FSR) in Different Rodent Tissues

TissueFSR (%/hour) (Mean ± SD)
Skeletal Muscle (Gastrocnemius)0.05 ± 0.01
Liver1.5 ± 0.2
Heart0.8 ± 0.1
Brain0.3 ± 0.05

Table 2: Effect of a Novel Anabolic Compound on Muscle Protein Synthesis in Rats

Treatment GroupMuscle FSR (%/hour) (Mean ± SD)
Vehicle Control0.05 ± 0.01
Compound X (10 mg/kg)0.08 ± 0.015
Compound X (30 mg/kg)0.12 ± 0.02

*p < 0.05 compared to Vehicle Control

Signaling Pathway Regulating Protein Synthesis

The PI3K/Akt/mTOR signaling pathway is a central regulator of protein synthesis in response to various stimuli, including growth factors, nutrients, and hormones. Understanding this pathway is crucial for interpreting changes in protein synthesis rates.

PI3K_Akt_mTOR_Pathway GF Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) TSC TSC1/TSC2 Akt->TSC inhibits Rheb_GTP Rheb-GTP TSC->Rheb_GTP promotes GTP hydrolysis Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates (activates) fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) Ribosome Ribosome Biogenesis & S6 Phosphorylation S6K1->Ribosome eIF4E eIF4E fourEBP1->eIF4E releases Translation Translation Initiation eIF4E->Translation Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Translation->Protein_Synthesis

Caption: The PI3K/Akt/mTOR signaling pathway regulating protein synthesis.

Conclusion

The use of this compound as a stable isotope tracer provides a reliable and effective method for quantifying protein synthesis rates. The detailed protocols and principles outlined in this document offer a comprehensive guide for researchers in various scientific disciplines. By accurately measuring this fundamental biological process, scientists can gain deeper insights into cellular metabolism, disease pathogenesis, and the efficacy of therapeutic interventions.

A Step-by-Step Guide to D-Valine-d8 in SILAC Experiments for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the utilization of D-Valine-d8 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This guide is designed to assist researchers in accurately quantifying cellular proteomes, tracking protein turnover, and investigating signaling pathways.

Introduction to SILAC and the Role of this compound

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy in quantitative mass spectrometry-based proteomics. The methodology involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1] By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (unlabeled) media, researchers can achieve highly accurate relative quantification of protein abundance.[2][3][4]

Traditionally, SILAC experiments have utilized heavy isotopes of arginine and lysine (B10760008). However, the use of other labeled amino acids, such as deuterated valine (this compound), offers flexibility and can be advantageous in specific experimental contexts, such as when studying proteins with a low abundance of arginine and lysine residues or in organisms with different amino acid auxotrophies. Deuterated amino acids provide a distinct mass shift that is readily detectable by mass spectrometry.[5]

Experimental Design and Workflow

A typical SILAC experiment using this compound consists of two main phases: an adaptation phase and an experimental phase.

Adaptation Phase: Cells are cultured in a specially formulated medium containing this compound as the sole source of valine. This phase continues for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the heavy amino acid into the cellular proteome.

Experimental Phase: Once labeling is complete, the "heavy" labeled cells can be subjected to a specific treatment or perturbation (e.g., drug treatment, growth factor stimulation), while the "light" labeled cells serve as a control. Following the experimental treatment, the "heavy" and "light" cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.

A general workflow for a this compound SILAC experiment is depicted below:

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase A1 Culture cells in 'Light' medium (unlabeled Valine) A3 Light Cells A1->A3 Control Population A2 Culture cells in 'Heavy' medium (this compound) A4 Heavy Cells A2->A4 Experimental Population (>95% incorporation) B1 No Treatment (Control) A3->B1 B2 Experimental Treatment (e.g., Drug Addition) A4->B2 C Combine Light and Heavy Cell Populations (1:1 ratio) B1->C B2->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis (Quantification & Identification) F->G

General workflow for a SILAC experiment using this compound.

Detailed Protocols

Preparation of SILAC Media with this compound

Materials:

  • Basal medium deficient in L-Valine (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Valine (unlabeled, "light")

  • This compound ("heavy") [molecular weight: 125.20 g/mol ]

  • Penicillin-Streptomycin solution

  • Sterile filtration unit (0.22 µm)

Procedure:

  • To prepare 500 mL of "Light" SILAC medium, supplement 450 mL of valine-deficient basal medium with 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and the standard concentration of unlabeled L-Valine (refer to your specific cell culture medium formulation).

  • To prepare 500 mL of "Heavy" SILAC medium, supplement 450 mL of valine-deficient basal medium with 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and this compound. The final concentration of this compound should be equivalent to the molar concentration of L-Valine in the standard medium.

  • Sterile-filter both "Light" and "Heavy" media and store at 4°C.

Note: The exact concentration of this compound may require optimization depending on the cell line. It is recommended to start with the same molar concentration as L-Valine in the standard medium formulation.

Cell Culture and Labeling
  • Thaw and culture your cells of interest in the "Light" SILAC medium for at least two passages to adapt them to the custom medium.

  • Seed two parallel cultures, one in "Light" medium and one in "Heavy" medium.

  • Passage the cells for at least five cell doublings in their respective SILAC media to achieve >95% incorporation of the labeled amino acid. Monitor cell morphology and doubling time to ensure that this compound does not have a negative impact on cell health.

  • To verify the incorporation efficiency, harvest a small aliquot of "heavy" labeled cells, extract proteins, and analyze by mass spectrometry. The percentage of incorporation can be determined by comparing the peak intensities of peptides containing light valine versus heavy valine.

Sample Preparation for Mass Spectrometry
  • After the experimental treatment, harvest both "light" and "heavy" cell populations.

  • Count the cells from each population and combine them at a 1:1 ratio.

  • Wash the combined cell pellet with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration in the lysate.

  • Proceed with protein digestion. For in-solution digestion, denature, reduce, and alkylate the proteins before adding a protease such as trypsin. For in-gel digestion, run the protein lysate on an SDS-PAGE gel, excise the bands of interest, and perform in-gel digestion.

  • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

LC-MS/MS Analysis and Data Processing
  • Analyze the desalted peptides by high-resolution mass spectrometry (e.g., Orbitrap or Q-TOF).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Process the raw mass spectrometry data using software capable of SILAC quantification, such as MaxQuant, Proteome Discoverer, or Spectronaut.

  • Configure the software to recognize this compound as a variable modification with a mass shift of +8.0502 Da.

  • The software will identify peptide pairs with this mass difference and calculate the heavy-to-light (H/L) ratio, which represents the relative abundance of the protein between the two conditions.

Data Presentation and Quantitative Analysis

The quantitative data obtained from the mass spectrometry analysis should be summarized in a clear and structured format. The following tables provide examples of how to present key quantitative findings.

Table 1: this compound Incorporation Efficiency

Cell LinePassage NumberIncorporation Efficiency (%)Doubling Time (hours)
HeLa396.2 ± 1.524.5 ± 1.2
HEK293397.1 ± 1.122.8 ± 0.9
A549495.8 ± 2.028.3 ± 1.5

Note: These are representative data and will vary depending on the cell line and culture conditions.

Table 2: Quantitative Proteomic Analysis of Protein Turnover

Dynamic SILAC (dSILAC) can be employed to measure protein turnover rates. In a dSILAC experiment, cells are switched from a "light" to a "heavy" medium (or vice versa), and samples are collected at different time points. The rate of incorporation of the heavy label provides a measure of protein synthesis, while the rate of disappearance of the light label reflects protein degradation.

ProteinGeneHalf-life (hours) - ControlHalf-life (hours) - TreatedFold Change in Turnoverp-value
Protein Kinase BAKT148.235.61.35<0.05
Cyclin-dependent kinase 1CDK122.523.10.97>0.05
Heat shock protein 90HSP90AA175.174.51.01>0.05

Application Example: Investigating the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. SILAC-based proteomics is a powerful tool to dissect the components and dynamics of this pathway. For instance, researchers can use this compound SILAC to quantify changes in the phosphorylation status of key mTOR pathway proteins in response to stimuli or inhibitors.

The following diagram illustrates a simplified view of the mTOR signaling pathway that can be investigated using this compound SILAC.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effectors GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K activate AminoAcids Amino Acids (e.g., Valine) Rag_GTPases Rag_GTPases AminoAcids->Rag_GTPases activate mTOR mTOR Raptor Raptor mTOR->Raptor S6K1 p70S6K mTOR->S6K1 phosphorylates FourEBP1 4E-BP1 mTOR->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes FourEBP1->Protein_Synthesis inhibits (when unphosphorylated) Akt Akt PI3K->Akt activate Rag_GTPases->mTOR activate Akt->mTOR activate

Simplified mTOR signaling pathway amenable to SILAC analysis.

By treating "heavy" this compound labeled cells with an mTOR inhibitor and comparing their proteome to "light" labeled control cells, researchers can identify proteins whose expression or phosphorylation levels are significantly altered, providing insights into the drug's mechanism of action and downstream effects.

Troubleshooting

IssuePossible CauseRecommendation
Low Incorporation Efficiency Insufficient number of cell doublings.Ensure at least five cell divisions have occurred.
Contamination with light amino acids from serum.Use dialyzed fetal bovine serum (dFBS).
Cell line has endogenous valine synthesis.Use an auxotrophic cell line if possible.
Cell Growth Inhibition Toxicity of this compound at the concentration used.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Impurities in the this compound preparation.Use high-purity, cell culture-tested this compound.
Inaccurate Quantification Incomplete labeling.Verify >95% incorporation before the experiment.
Unequal mixing of "light" and "heavy" cell populations.Accurately count cells before combining.
Arginine-to-proline conversion (if also using heavy Arg).Supplement media with unlabeled proline.

Conclusion

The use of this compound in SILAC experiments provides a robust and flexible method for quantitative proteomics. By following the detailed protocols and considering the potential challenges outlined in this application note, researchers can successfully employ this technique to gain valuable insights into protein expression, turnover, and the intricate workings of cellular signaling pathways. This approach is particularly valuable for professionals in basic research and drug development seeking to understand the molecular mechanisms of cellular processes and the effects of therapeutic interventions.

References

Application Notes and Protocols for D-Valine-d8 in Drug Metabolism and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of D-Valine-d8, a stable isotope-labeled internal standard, in drug metabolism and pharmacokinetic (DMPK) studies. Detailed protocols for its application in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with data presentation guidelines and visualizations to facilitate understanding and implementation in a research setting.

Application: Quantitative Bioanalysis of Valine

This compound is predominantly utilized as an internal standard (IS) for the accurate quantification of endogenous L-valine in biological matrices such as plasma and serum.[1] In DMPK studies, precise measurement of amino acids like valine is crucial for understanding the nutritional and metabolic status of subjects, which can be influenced by disease or drug treatment. Stable isotope-labeled internal standards like this compound are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte of interest, L-valine.[2] This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variability during sample preparation and analysis.[3]

Key Advantages of Using this compound as an Internal Standard:
  • Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. This compound helps to normalize these effects.[2]

  • Compensation for Procedural Losses: this compound accounts for any loss of the analyte during sample extraction and processing steps.

  • Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly enhances the accuracy and precision of the analytical method.

Experimental Protocols

Protocol for Quantification of Valine in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the analysis of valine in human plasma using this compound as an internal standard.

2.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • L-Valine (Analyte standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • 96-well plates

  • Centrifuge

2.1.2. Preparation of Standard and Internal Standard Solutions

  • L-Valine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-valine in a known volume of 50:50 (v/v) methanol:water.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 50:50 (v/v) methanol:water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-valine stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

2.1.3. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • In a 96-well plate, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the this compound internal standard working solution to all wells except for the blank matrix samples.

  • Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.

  • Mix thoroughly by vortexing for 1-2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2.1.4. LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions L-Valine: To be optimized (e.g., 118.1 -> 72.1)
This compound: To be optimized (e.g., 126.1 -> 79.1)

Note: MRM transitions should be optimized by infusing the individual standard solutions.

Data Presentation: Bioanalytical Method Validation Summary

The following tables present hypothetical but representative data for the validation of a bioanalytical method for valine using this compound as an internal standard, based on typical performance characteristics reported in the literature.[4][5]

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
L-Valine0.5 - 500> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
Low QC1.5≤ 1090 - 110≤ 1090 - 110
Mid QC75≤ 1090 - 110≤ 1090 - 110
High QC400≤ 1090 - 110≤ 1090 - 110

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85 - 9588 - 9895 - 105
High QC87 - 9890 - 10097 - 103

Table 4: Stability

Stability ConditionDurationTemperatureStability (% of Nominal)
Bench-top24 hoursRoom Temperature95 - 105
Freeze-Thaw3 cycles-80°C to RT93 - 107
Long-term30 days-80°C96 - 104

Application: Tracer Studies for Pharmacokinetic and Metabolic Research

This compound can also be used as a tracer to investigate the in vivo kinetics and metabolic fate of valine.[6] By administering a known amount of this compound and monitoring its appearance and the appearance of its metabolites in biological fluids over time, researchers can determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding how a drug or disease state may alter amino acid metabolism.

Protocol Outline for a Valine Tracer Study
  • Subject Preparation: Subjects are typically fasted overnight to achieve a metabolic baseline.[6]

  • Tracer Administration: A bolus dose or a primed-constant infusion of this compound is administered intravenously.

  • Sample Collection: Blood samples are collected at predetermined time points before and after tracer administration.

  • Sample Analysis: Plasma is separated and analyzed using a validated LC-MS/MS method to measure the concentrations of both this compound and endogenous L-valine.

  • Pharmacokinetic Modeling: The concentration-time data are used to calculate pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (ACN) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 HILIC Separation p5->a1 a2 ESI+ Ionization a1->a2 a3 MRM Detection a2->a3 d1 Peak Integration a3->d1 d2 Ratio of Analyte/IS d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the quantitative analysis of valine in plasma.

Valine Catabolic Pathway

G Valine Valine / this compound (Tracer) aKIV α-Ketoisovalerate Valine->aKIV BCAT Isobutyryl_CoA Isobutyryl-CoA aKIV->Isobutyryl_CoA BCKDH Methylmalonyl_CoA Methylmalonyl-CoA Isobutyryl_CoA->Methylmalonyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA TCA Cycle Succinyl_CoA->TCA

Caption: Simplified catabolic pathway of valine.

Tracer Kinetics Logical Workflow

G start Administer This compound Tracer collect Collect Plasma Samples at Timed Intervals start->collect analyze Quantify L-Valine and This compound via LC-MS/MS collect->analyze model Pharmacokinetic Modeling analyze->model params Determine Kinetic Parameters (Clearance, Vd, t1/2) model->params

Caption: Logical workflow for a this compound tracer study.

References

Application Note: Quantitative Analysis of D-Valine-d8 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive protocol for the sample preparation and quantitative analysis of D-Valine-d8 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a stable isotope-labeled form of D-Valine, is frequently utilized as an internal standard for the accurate quantification of D-Valine in various biological matrices. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, metabolic research, and clinical trial sample analysis. The described methodology involves protein precipitation for sample cleanup, chiral derivatization to resolve D- and L-enantiomers, and subsequent analysis by LC-MS/MS.

Introduction

D-amino acids are increasingly recognized for their physiological and pathological significance. Accurate quantification of these enantiomers in biological fluids is crucial for understanding their roles in health and disease. This compound serves as an ideal internal standard for the quantification of D-Valine due to its similar chemical and physical properties to the analyte, while its mass difference allows for distinct detection by mass spectrometry. This protocol provides a robust and reproducible workflow for the analysis of this compound, which is essential for ensuring the accuracy and precision of quantitative bioanalytical methods.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • D-Valine (Analyte Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey’s Reagent)

  • Acetone (ACS Grade)

  • Sodium Bicarbonate

  • Deionized Water

Sample Preparation

1. Protein Precipitation:

This step is critical for removing high-abundance proteins from the plasma sample, which can interfere with the analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile. This 3:1 (v/v) ratio of acetonitrile to plasma is effective for protein precipitation.[1][2][3]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding disturbance of the protein pellet.

2. Chiral Derivatization:

Derivatization is necessary to distinguish between the D- and L-enantiomers of valine during chromatographic separation. Marfey's reagent (FDAA) is a commonly used chiral derivatizing agent.[4][5][6]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of 1 M sodium bicarbonate buffer.

  • Add 100 µL of a 1% (w/v) solution of FDAA in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour in a water bath.

  • After incubation, cool the samples to room temperature.

  • Neutralize the reaction by adding 20 µL of 2 M HCl.

  • Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized amino acids.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at 5% B, ramping up to 95% B over several minutes to elute the derivatized analytes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • The specific MRM transitions for this compound-FDAA and D-Valine-FDAA would need to be optimized on the specific mass spectrometer being used.

Data Presentation

The following table summarizes the expected quantitative performance parameters for a validated this compound analysis method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterThis compound (Internal Standard)D-Valine (Analyte)
Recovery > 85%> 85%
Lower Limit of Quantification (LLOQ) N/A10 ng/mL
Upper Limit of Quantification (ULOQ) N/A1000 ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_derivatization Chiral Derivatization cluster_analysis Analysis plasma 100 µL Human Plasma add_is Spike with this compound (Internal Standard) plasma->add_is ppt Add 300 µL ice-cold Acetonitrile add_is->ppt vortex1 Vortex 30s ppt->vortex1 incubate_ppt Incubate -20°C for 20 min vortex1->incubate_ppt centrifuge1 Centrifuge 14,000 x g, 10 min, 4°C incubate_ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown1 Evaporate to Dryness (N2, 40°C) supernatant->drydown1 reconstitute1 Reconstitute in 100 µL 1M NaHCO3 drydown1->reconstitute1 add_fdaa Add 100 µL 1% FDAA in Acetone reconstitute1->add_fdaa vortex2 Vortex add_fdaa->vortex2 incubate_deriv Incubate 40°C for 1 hr vortex2->incubate_deriv cool Cool to Room Temperature incubate_deriv->cool neutralize Neutralize with 20 µL 2M HCl cool->neutralize drydown2 Evaporate to Dryness (N2, 40°C) neutralize->drydown2 reconstitute2 Reconstitute in 100 µL Mobile Phase drydown2->reconstitute2 lcms LC-MS/MS Analysis (C18, ESI+, MRM) reconstitute2->lcms data Data Acquisition and Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

Conclusion

This application note provides a detailed and robust protocol for the sample preparation and quantitative analysis of this compound in human plasma. The combination of protein precipitation and chiral derivatization ensures a clean sample and accurate enantiomeric separation, leading to reliable and reproducible results by LC-MS/MS. This method is suitable for a wide range of research and development applications where the precise quantification of D-Valine is required.

References

Application Note: Derivatization of D-Valine-d8 for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, amino acids like D-Valine-d8 are non-volatile due to their zwitterionic nature at physiological pH, making direct GC analysis challenging. Derivatization is a crucial sample preparation step that converts polar, non-volatile amino acids into volatile and thermally stable derivatives suitable for GC analysis. This process involves the chemical modification of the functional groups (amino and carboxyl groups) of the amino acid, reducing its polarity and increasing its volatility. The selection of an appropriate derivatization reagent and method is critical for achieving optimal chromatographic separation, sensitivity, and accurate quantification of this compound in various matrices, which is of significant interest in metabolic research, pharmacokinetic studies, and drug development. This application note provides detailed protocols for the derivatization of this compound and a comparison of common derivatization methods.

Derivatization Methods for this compound

Several derivatization methods are available for amino acids, primarily falling into three categories: silylation, acylation, and esterification with chloroformates.

1. Silylation: This is a common technique where active hydrogens in the amino and carboxyl groups are replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS).

  • N,O -bis(trimethylsilyl)trifluoroacetamide (BSTFA): A widely used reagent that forms TMS derivatives. However, these derivatives can be sensitive to moisture.

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are known to be more stable and less sensitive to moisture compared to their TMS counterparts.

2. Acylation: This method involves the introduction of an acyl group into the amino acid. Perfluorinated anhydrides are often used to enhance detection by electron capture detection (ECD).

3. Alkyl Chloroformate Derivatization: Reagents like methyl, ethyl, or isobutyl chloroformate react with both the amino and carboxyl groups in a single step in an aqueous medium.[1][2] This method is known for its speed and simplicity.[3]

Experimental Protocols

Protocol 1: Derivatization of this compound using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

This protocol is adapted from a general procedure for the derivatization of amino acids for GC-MS analysis.

Materials:

  • This compound standard or sample

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Reaction vials (2 mL) with screw caps (B75204) and septa

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place a known amount of this compound (e.g., 100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA to the dried sample. For improved reaction efficiency, 50 µL of pyridine can also be added to act as a catalyst.[3]

  • Reaction: Tightly cap the vial and vortex thoroughly to dissolve the sample. Heat the mixture at 90-100°C for 2 to 4 hours.[3] The extended reaction time ensures the complete derivatization of the amino acid.

  • Cooling and Centrifugation: Allow the vial to cool to room temperature. Centrifuge the vial at a low speed to settle any particulate matter.

  • GC-MS Analysis: Transfer the supernatant to a GC-MS autosampler vial for analysis.

Protocol 2: Derivatization of this compound using Ethyl Chloroformate (ECF)

This protocol is based on a rapid, one-step derivatization method for amino acids.[1]

Materials:

  • This compound standard or sample in an aqueous solution

  • Ethanol (B145695)

  • Pyridine

  • Ethyl Chloroformate (ECF)

  • Chloroform (B151607)

  • Reaction vials (2 mL) with screw caps and septa

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of the aqueous this compound solution in a reaction vial, add 50 µL of ethanol and 20 µL of pyridine.

  • Derivatization Reaction: Add 10 µL of ECF, cap the vial, and vortex vigorously for 30 seconds. The reaction is rapid and occurs at room temperature.

  • Extraction: Add 100 µL of chloroform to the mixture and vortex for 30 seconds to extract the derivatized this compound.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and organic layers.

  • GC-MS Analysis: Carefully transfer the lower organic layer (chloroform) to a GC-MS autosampler vial for analysis.

Data Presentation

Table 1: Comparison of Derivatization Methods for Valine Analysis by GC

ParameterMTBSTFA DerivatizationECF Derivatization
Derivative Formed N,O-bis(tert-butyldimethylsilyl)-D-Valine-d8N-ethoxycarbonyl-D-Valine-d8 ethyl ester
Reaction Time 2 - 4 hours< 1 minute[3]
Reaction Temperature 90 - 100 °C[3]Room Temperature
Derivative Stability High, less sensitive to moistureModerate
Reaction Steps One-step (after drying)One-step (in aqueous media)
Sensitivity GoodGood, isobutyl chloroformate shows higher sensitivity[1]
Chiral Separation Partial separation of D/L isomers on achiral columns[3]Good separation of D/L isomers on achiral columns[3]
Ease of Use Requires anhydrous conditions and heatingRapid, performed in aqueous solution

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Dry Sample (if in solution) start->dry add_reagents Add MTBSTFA & Acetonitrile dry->add_reagents heat Heat at 100°C for 4 hours add_reagents->heat cool Cool to RT heat->cool centrifuge Centrifuge cool->centrifuge gcms GC-MS Analysis centrifuge->gcms derivatization_reaction D_Valine_d8 This compound H₂N-CH(CD(CD₃)₂)-COOH Derivative N,O-bis(TBDMS)-D-Valine-d8 (CH₃)₃CSi(CH₃)₂-NH-CH(CD(CD₃)₂)-COO-Si(CH₃)₂(C(CH₃)₃) D_Valine_d8->Derivative + 2 MTBSTFA MTBSTFA MTBSTFA CF₃-CO-N(CH₃)-Si(CH₃)₂(C(CH₃)₃)

References

Troubleshooting & Optimization

Troubleshooting signal suppression with D-Valine-d8 internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered when using D-Valine-d8 as an internal standard in mass spectrometry-based analyses.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem when using this compound?

A1: Signal suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased signal intensity, impacting the accuracy, precision, and sensitivity of quantitative analyses.[3] When the signal of the internal standard is suppressed, it can no longer accurately reflect the behavior of the target analyte, leading to erroneous quantification.

Q2: I'm using a deuterated internal standard, this compound. Shouldn't that automatically correct for signal suppression?

A2: Ideally, a deuterated internal standard like this compound should co-elute with the unlabeled analyte and experience the same degree of signal suppression, allowing for accurate correction.[3] However, this is not always the case. Differential signal suppression can occur where this compound and the native valine are affected differently by the matrix.[3] This can happen if there is a slight chromatographic separation between the two compounds, often referred to as the "deuterium isotope effect," causing them to encounter different matrix components as they elute.[3][4][5]

Q3: What are the common causes of signal suppression for this compound?

A3: The primary causes of signal suppression for this compound are:

  • Matrix Effects: Co-eluting endogenous components from complex biological samples (e.g., plasma, urine, tissue extracts) such as salts, lipids, and proteins can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][6]

  • Ion Source Conditions: Suboptimal ion source parameters, such as temperature, gas flow rates, and voltage, can exacerbate signal suppression.

  • High Analyte Concentration: At high concentrations, the analyte itself can cause suppression of the internal standard signal.[7][8]

  • Co-eluting Drugs or Metabolites: Other compounds in the sample that are not part of the matrix but have similar chromatographic properties can also co-elute and cause suppression.

Q4: My this compound signal is inconsistent across my sample batch. What could be the cause?

A4: Inconsistent signal for this compound across a batch often points to variable matrix effects between samples. This can be due to differences in the composition of the biological matrix from different individuals or sources. It could also indicate carryover from a previous injection of a highly concentrated sample.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

If you are observing a significantly lower signal for this compound than expected, or no signal at all, follow these troubleshooting steps:

Troubleshooting Workflow for Low this compound Signal

start Start: Low/No this compound Signal check_concentration Verify IS Concentration and Preparation start->check_concentration check_instrument Check MS Instrument Performance check_concentration->check_instrument Concentration OK result_not_ok Issue Persists check_concentration->result_not_ok Error Found & Corrected evaluate_matrix Evaluate Matrix Effects check_instrument->evaluate_matrix Instrument OK check_instrument->result_not_ok Instrument Issue Found optimize_chromatography Optimize Chromatography evaluate_matrix->optimize_chromatography Suppression Detected result_ok Signal Restored evaluate_matrix->result_ok No Significant Suppression improve_cleanup Improve Sample Cleanup optimize_chromatography->improve_cleanup Separation Insufficient optimize_chromatography->result_ok Separation Achieved improve_cleanup->result_ok

Caption: Troubleshooting workflow for low this compound signal.

Step-by-Step Guide:

  • Verify Internal Standard Preparation:

    • Action: Double-check the calculations for the this compound stock and working solutions.

    • Action: Prepare a fresh dilution and analyze it directly to confirm its concentration and purity.

  • Check Mass Spectrometer Performance:

    • Action: Perform a system suitability test or infuse a known standard to ensure the instrument is functioning correctly.[1]

    • Action: Verify the correct mass transitions are being monitored for this compound.

  • Evaluate Matrix Effects:

    • Action: Conduct a post-column infusion experiment (see Experimental Protocol 1) to identify regions of ion suppression in your chromatogram.[4][6][9]

    • Action: Perform a post-extraction spike experiment (see Experimental Protocol 2) to quantify the extent of signal suppression.[9][10]

  • Optimize Chromatography:

    • Action: Adjust the chromatographic gradient to better separate this compound from the suppression zones identified in the post-column infusion experiment.[5]

    • Action: Try a different stationary phase (column) to alter selectivity and improve separation from interfering matrix components.[2]

  • Improve Sample Cleanup:

    • Action: Implement or enhance sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[1]

Issue 2: this compound Signal Drifts or Decreases Over an Analytical Run

A gradual decrease in the this compound signal throughout a batch can indicate a buildup of matrix components on the column or in the ion source.

Troubleshooting Workflow for Drifting this compound Signal

start Start: Drifting IS Signal check_carryover Investigate Carryover start->check_carryover extend_wash Extend Column Wash check_carryover->extend_wash Carryover Detected stable Signal Stabilized check_carryover->stable No Carryover clean_source Clean Ion Source extend_wash->clean_source Drift Continues extend_wash->stable Drift Resolved check_stability Assess IS Stability in Autosampler clean_source->check_stability Drift Still Present clean_source->stable Drift Resolved check_stability->stable IS is Stable not_stable Issue Persists check_stability->not_stable Degradation Found

References

How to improve D-Valine-d8 peak shape in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Valine-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of this compound in your chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing tailing in reversed-phase chromatography?

A1: Peak tailing for polar, basic compounds like this compound in reversed-phase chromatography is often caused by secondary interactions with the stationary phase. The primary cause is the interaction of the amine functional group with acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the column.[1][2][3] These interactions are a different retention mechanism from the intended hydrophobic interaction, leading to a distorted peak shape. Other contributing factors can include column overload, improper mobile phase pH, and extra-column dead volume.[3][4]

Q2: Can the deuteration of this compound affect its peak shape and retention time compared to non-deuterated D-Valine?

A2: Yes, deuteration can lead to a phenomenon known as the "isotope effect," which may cause a small shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart. This is due to the slightly different physicochemical properties of the deuterated molecule, which can alter its interaction with the stationary phase. While this typically does not directly cause poor peak shape, significant retention time shifts can complicate data analysis, especially when using this compound as an internal standard for D- or L-Valine.

Q3: How does the mobile phase pH impact the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for ionizable compounds like this compound. Valine has two pKa values, one for the carboxylic acid group (~2.3) and one for the amino group (~9.6). When the mobile phase pH is close to one of these pKa values, both the ionized and unionized forms of the analyte can exist simultaneously, leading to peak broadening or splitting. To achieve a sharp, symmetrical peak, it is generally recommended to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH 2-3) is often used to protonate the amine group and minimize interactions with silanols.

Q4: What is the ideal injection solvent for this compound analysis?

A4: The injection solvent can significantly impact peak shape, especially for polar analytes in reversed-phase or HILIC mode. As a general rule, the injection solvent should be as weak as or weaker than the initial mobile phase to ensure proper focusing of the analyte at the head of the column. Injecting a sample in a solvent that is much stronger than the mobile phase can cause peak distortion, broadening, or splitting. For reversed-phase analysis of this compound, a solvent with a high aqueous content is preferable. For HILIC, a high organic solvent (typically acetonitrile) content is recommended.

Q5: Are there specific column chemistries that are better suited for this compound analysis?

A5: Yes, the choice of column chemistry is crucial. For reversed-phase chromatography, using a column with a highly deactivated, end-capped stationary phase can significantly reduce peak tailing by minimizing the number of accessible residual silanol groups. Polar-embedded or polar-endcapped phases are also good options for retaining and achieving good peak shape for polar compounds like this compound. For challenging separations, especially when dealing with enantiomers, specialized chiral stationary phases (CSPs) are necessary. Hydrophilic Interaction Chromatography (HILIC) is another excellent alternative for retaining and separating highly polar compounds like amino acids without derivatization.

Troubleshooting Guides

Issue 1: Peak Tailing in Reversed-Phase HPLC

This guide will help you troubleshoot and resolve peak tailing for this compound in reversed-phase chromatography.

Troubleshooting Workflow:

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH > 2 units away from pKa (~2.3 and ~9.6)? start->check_ph adjust_ph Adjust Mobile Phase pH to < 3 or > 11 (column permitting). Use a buffer. check_ph->adjust_ph No check_column Are you using a high-purity, end-capped silica column? check_ph->check_column Yes adjust_ph->check_column change_column Switch to a column with a highly deactivated stationary phase, a polar-embedded phase, or consider HILIC. check_column->change_column No check_overload Is the peak shape improving at lower concentrations? check_column->check_overload Yes change_column->check_overload reduce_load Reduce sample concentration and/or injection volume. check_overload->reduce_load Yes check_solvent Is the injection solvent weaker than the mobile phase? check_overload->check_solvent No reduce_load->check_solvent change_solvent Prepare the sample in the initial mobile phase or a weaker solvent. check_solvent->change_solvent No check_system Check for extra-column dead volume (fittings, tubing). check_solvent->check_system Yes change_solvent->check_system fix_system Optimize connections and use tubing with appropriate ID. check_system->fix_system Yes end Peak Shape Improved check_system->end No fix_system->end

Caption: Troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH and Organic Modifier

The following table provides illustrative data on how mobile phase composition can affect the peak shape of a polar, basic analyte like this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium (B1175870) Acetate in Water (pH 6.8)0.1% Formic Acid in Water (pH ~2.7)10 mM Ammonium Acetate in Water (pH 6.8)
Mobile Phase B AcetonitrileAcetonitrileMethanolMethanol
Gradient 5-30% B in 10 min5-30% B in 10 min5-30% B in 10 min5-30% B in 10 min
Tailing Factor (Tf) 1.12.51.32.8
Peak Asymmetry (As) 1.22.81.43.1
Peak Width (min) 0.150.350.180.40
Observations Symmetrical peakSevere tailingSlight tailingSevere tailing

Note: This data is illustrative and actual results may vary depending on the specific column and HPLC system used.

Issue 2: Poor Peak Shape in HILIC Mode

This guide addresses common peak shape problems encountered when using HILIC for this compound analysis.

Troubleshooting Workflow:

G start Poor Peak Shape in HILIC check_solvent Is the injection solvent high in organic content (e.g., >70% ACN)? start->check_solvent adjust_solvent Reconstitute sample in a solvent matching the initial mobile phase. check_solvent->adjust_solvent No check_equilibration Is the column properly equilibrated between injections? check_solvent->check_equilibration Yes adjust_solvent->check_equilibration increase_equilibration Increase equilibration time to at least 10 column volumes. check_equilibration->increase_equilibration No check_buffer Is a buffer (e.g., ammonium formate/acetate) used in the mobile phase? check_equilibration->check_buffer Yes increase_equilibration->check_buffer add_buffer Introduce a volatile buffer (10-20 mM) to both mobile phase components. check_buffer->add_buffer No check_water_content Is the initial aqueous content too high? check_buffer->check_water_content Yes add_buffer->check_water_content adjust_gradient Ensure initial mobile phase has low water content (e.g., <5%) for good retention and focusing. check_water_content->adjust_gradient Yes end Peak Shape Improved check_water_content->end No adjust_gradient->end

Caption: Troubleshooting workflow for this compound peak shape in HILIC.

Quantitative Data Summary: Effect of Injection Solvent and Buffer Concentration in HILIC

The following table illustrates the impact of injection solvent and buffer concentration on the peak shape of a polar analyte in HILIC.

ParameterCondition 1Condition 2Condition 3Condition 4
Mobile Phase 95:5 ACN:Water w/ 10mM Ammonium Formate95:5 ACN:Water w/ 10mM Ammonium Formate95:5 ACN:Water w/ 10mM Ammonium Formate95:5 ACN:Water (no buffer)
Injection Solvent 95:5 ACN:Water50:50 ACN:Water100% Water95:5 ACN:Water
Tailing Factor (Tf) 1.01.83.51.5
Peak Asymmetry (As) 1.12.04.01.7
Peak Width (min) 0.120.250.500.20
Observations Sharp, symmetrical peakPeak broadening and tailingSevere peak distortionModerate tailing

Note: This data is illustrative and actual results may vary depending on the specific column and HPLC system used.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS Method for this compound

This protocol is designed for the quantitative analysis of this compound using a standard C18 column with mass spectrometry detection.

  • Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 30% B

    • 5-5.1 min: 30% to 98% B

    • 5.1-6 min: Hold at 98% B

    • 6-6.1 min: 98% to 2% B

    • 6.1-8 min: Re-equilibration at 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Injection Solvent: 98:2 Water:Acetonitrile with 0.1% Formic Acid

  • MS Detection: ESI+, monitor the appropriate m/z for this compound

Protocol 2: HILIC-MS Method for Underivatized this compound

This protocol is suitable for the analysis of underivatized this compound, providing good retention for this polar compound.

  • Column: Amide or Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid)

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.0 (adjusted with Formic Acid)

  • Gradient:

    • 0-1 min: 0% B

    • 1-8 min: 0% to 50% B

    • 8-8.1 min: 50% to 95% B

    • 8.1-9 min: Hold at 95% B

    • 9-9.1 min: 95% to 0% B

    • 9.1-12 min: Re-equilibration at 0% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1 µL

  • Injection Solvent: 90:10 Acetonitrile:Water

  • MS Detection: ESI+, monitor the appropriate m/z for this compound

Protocol 3: Chiral Separation of Valine Enantiomers using this compound as an Internal Standard

This protocol outlines a method for the chiral separation of D- and L-Valine, which can be adapted for using this compound as an internal standard for the quantification of L-Valine.

  • Column: Chiral Stationary Phase (e.g., polysaccharide-based like Chiralpak AD-H or similar) 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of Hexane:Ethanol:Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Injection Solvent: Mobile Phase

  • Detection: UV at 210 nm or MS (if a volatile mobile phase is used, e.g., by replacing TFA with a volatile acid and using compatible solvents).

References

D-Valine-d8 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges with D-Valine-d8. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is soluble in aqueous solutions. Published data for this compound indicates a solubility of 14.29 mg/mL in water, which may require ultrasonication and warming to achieve. For L-Valine-d8, a solubility of at least 41.67 mg/mL in water has been reported. In phosphate-buffered saline (PBS, pH 7.2), the solubility of L-Valine-d8 is reported to be around 1 mg/mL.

Q2: How does the solubility of this compound compare to non-deuterated D-Valine?

A2: The solubility of deuterated and non-deuterated forms of a compound in polar, hydrogen-bonding solvents like water can be slightly different, but these differences are often minor. For practical purposes, the solubility of this compound in aqueous solutions is expected to be very similar to that of D-Valine.

Q3: What is the solubility of this compound in common organic solvents?

A3: Specific quantitative solubility data for this compound in organic solvents is limited. However, based on data for non-deuterated D-Valine, it is expected to have low to negligible solubility in many common organic solvents. For instance, D-Valine is reported to be insoluble or only slightly soluble in Dimethyl Sulfoxide (DMSO) (< 1 mg/mL) and insoluble in ethanol (B145695). It is generally observed that the solubility of amino acids decreases with increasing hydrophobicity of the solvent.

Q4: Why is my this compound not dissolving in water at room temperature?

A4: D-Valine, and by extension this compound, may not readily dissolve in water at room temperature. The dissolution process can be slow and may require physical assistance. Techniques such as warming the solution, vortexing, and sonication are often necessary to achieve the maximum solubility.

Q5: How does pH affect the solubility of this compound?

A5: Like all amino acids, the solubility of this compound is significantly influenced by pH. Amino acids are least soluble at their isoelectric point (pI), where the molecule has a net neutral charge. The solubility of valine increases in both acidic (low pH) and basic (high pH) conditions, as the amino and carboxylic acid groups become charged, leading to stronger interactions with polar solvents like water.

Q6: Can I prepare a concentrated stock solution of this compound in an organic solvent?

A6: Based on the available data for D-Valine, preparing a concentrated stock solution in a pure organic solvent like DMSO or ethanol is likely not feasible due to its very low solubility. For applications requiring an organic solvent, consider using a co-solvent system with water, or test solubility in a range of solvents to find one that is suitable for your experimental needs, keeping in mind that solubility is likely to be low.

Solubility Data

The following tables summarize the available solubility data for this compound and its non-deuterated counterpart.

Table 1: Quantitative Solubility of this compound and Related Compounds in Aqueous Solutions

CompoundSolventTemperature (°C)SolubilityNotes
This compoundWaterNot Specified14.29 mg/mLRequires ultrasonic and warming.
L-Valine-d8WaterNot Specified≥ 41.67 mg/mLSaturation not reached.
L-Valine-d8PBS (pH 7.2)Not Specified1 mg/mL
L-ValineWater2557.4 g/LFrom Safety Data Sheet for L-VALINE (D8, 96%; 15N, 96%).[1]

Table 2: Qualitative and Semi-Quantitative Solubility of D-Valine in Organic Solvents

CompoundSolventSolubilityReference
D-ValineDMSO< 1 mg/mL (insoluble or slightly soluble)MedchemExpress[2]
L-ValineDMSOInsolubleSelleck Chemicals[3]
DL-ValineEthanolInsolublePubChem[4]
L-ValineEthanol-Water MixturesSolubility decreases with increasing ethanol concentrationGeneral trend observed in literature.[5]
Various Amino AcidsAlcohol-Water MixturesSolubility decreases with increasing hydrophobicity of the alcoholGeneral trend observed in literature.[6]

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound

This protocol provides a general procedure for dissolving this compound in water.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile conical tube or vial

  • Vortex mixer

  • Water bath sonicator

  • Water bath or heating block

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile conical tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity water to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of water to 10 mg of this compound).

  • Initial Mixing: Tightly cap the tube and vortex the mixture vigorously for 1-2 minutes. Observe for any undissolved particles.

  • Sonication: Place the tube in a water bath sonicator. Sonicate for 10-15 minutes. Check for dissolution. If particles are still visible, proceed to the next step.

  • Warming: Place the tube in a water bath or on a heating block set to a temperature between 37°C and 60°C. Caution: Do not boil the solution. Gently agitate or vortex the solution periodically while warming.

  • Combined Approach: For difficult-to-dissolve batches, alternate between sonication and warming until the solution is clear.

  • Final Check: Once the solution appears clear, visually inspect it against a light source to ensure no undissolved particulates remain.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Troubleshooting Guide

Caption: Troubleshooting workflow for this compound solubility issues.

FactorsAffectingSolubility cluster_factors Influencing Factors cluster_details DValineD8 This compound Solubility Solvent Solvent Properties DValineD8->Solvent pH pH of Solution DValineD8->pH Temperature Temperature DValineD8->Temperature PhysicalMethods Physical Methods DValineD8->PhysicalMethods Polarity Polarity & H-Bonding (Aqueous > Organic) Solvent->Polarity pI Isoelectric Point (pI) (Min. solubility at pI) pH->pI AcidicBasic Acidic/Basic Conditions (Increased solubility) pH->AcidicBasic KineticEnergy Increased Kinetic Energy (Higher temp aids dissolution) Temperature->KineticEnergy Sonication Sonication (Breaks particle aggregates) PhysicalMethods->Sonication Agitation Vortexing/Stirring (Increases solvent interaction) PhysicalMethods->Agitation

Caption: Key factors influencing the solubility of this compound.

References

Preventing isotopic exchange of D-Valine-d8 during sample prep.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the proper handling and use of D-Valine-d8 in mass spectrometry-based quantitative analysis. This resource is intended for researchers, scientists, and drug development professionals to help ensure the isotopic stability of this compound during sample preparation, thereby guaranteeing accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent.[1] This is a critical issue in quantitative mass spectrometry because it alters the mass of the internal standard. The loss of deuterium can lead to an underestimation of the internal standard's concentration, which in turn causes an overestimation of the analyte's concentration. In severe cases, it can create a false positive signal for the unlabeled analyte.[1][2]

Q2: Which deuterium atoms on this compound are most susceptible to exchange?

The deuterium atom on the alpha-carbon (the carbon atom bonded to the amino and carboxyl groups) is the most susceptible to exchange. This is because the hydrogen (or deuterium) at this position is acidic and can be removed under certain conditions, particularly in the presence of a base, through a process called enolization.[3] The deuterium atoms on the methyl groups are chemically much more stable and less likely to exchange under typical sample preparation conditions.

Q3: What are the primary factors that promote isotopic exchange of this compound?

Several factors can increase the rate of isotopic exchange:

  • pH: The rate of H/D exchange is highly dependent on pH. It is slowest at a slightly acidic pH (around 2.5-3) and increases significantly under neutral to basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[4]

  • Solvent Composition: Protic solvents, such as water and methanol, can act as a source of hydrogen atoms for the exchange reaction.[4] Aprotic solvents like acetonitrile (B52724) are generally preferred when isotopic stability is a concern.

  • Exposure Time: The longer the this compound is exposed to unfavorable conditions (e.g., high pH, elevated temperature), the greater the extent of isotopic exchange.

Q4: Is it better to use a ¹³C-labeled valine internal standard to avoid exchange issues?

While this compound is often more readily available and cost-effective, carbon-13 (¹³C) labeled internal standards are not susceptible to isotopic exchange.[2][4] Therefore, for the highest level of accuracy and to avoid the potential complications of H/D exchange, a ¹³C-labeled internal standard is a more robust choice.[2][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound as an internal standard.

Problem 1: Inaccurate or Inconsistent Quantitative Results

  • Symptom: You observe high variability in your quality control samples or a drift in the analyte/internal standard response ratio throughout your analytical run.

  • Possible Cause: Isotopic exchange of this compound may be occurring during your sample preparation, leading to a decrease in the internal standard signal and an artificially high calculated analyte concentration.[4]

  • Troubleshooting Workflow:

    Troubleshooting Inaccurate Results start Inaccurate/Inconsistent Quantitative Results check_purity Step 1: Verify Isotopic Purity of this compound Stock start->check_purity assess_stability Step 2: Assess Stability in Sample Matrix and Solvents (See Protocol 1) check_purity->assess_stability Purity Confirmed review_conditions Step 3: Review Sample Preparation Conditions assess_stability->review_conditions No Exchange Observed modify_protocol Step 4: Modify Protocol assess_stability->modify_protocol Exchange Observed review_conditions->modify_protocol Sub-optimal Conditions Found consider_13C Step 5: Consider ¹³C-labeled Internal Standard review_conditions->consider_13C Conditions Optimal resolved Issue Resolved modify_protocol->resolved consider_13C->resolved

    Caption: Workflow for troubleshooting inaccurate quantitative results.

Problem 2: Decreasing Internal Standard Signal Over an Analytical Run

  • Symptom: The peak area of this compound consistently decreases in samples injected later in the analytical sequence.

  • Possible Cause: This could be due to the "back-exchange" of deuterium atoms with hydrogen atoms from the mobile phase, especially if the prepared samples are sitting in the autosampler for an extended period.[1]

  • Solution:

    • Minimize Autosampler Residence Time: Prepare samples in smaller batches to reduce the time they are exposed to the mobile phase before injection.

    • Mobile Phase pH: Ensure the pH of your mobile phase is as close to the range of pH 2.5-3 as your chromatography allows, as this is where H/D exchange is at a minimum.[4]

    • Temperature Control: If possible, keep the autosampler temperature low (e.g., 4 °C) to slow down the exchange rate.

Data Presentation

The following table provides illustrative data on the stability of this compound under various simulated sample preparation conditions. This data is based on established chemical principles of H/D exchange and is intended for guidance. Actual results may vary depending on the specific matrix and experimental setup.

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in this compound Signal (Illustrative)Unlabeled Valine Detected?
Solvent: Acetonitrile 2425 (Room Temp)7.0< 1%No
Solvent: Methanol 425 (Room Temp)7.0~ 2-5%Yes, trace amounts
Solvent: Water 44 (On Ice)7.0~ 1-3%Yes, trace amounts
Solvent: Water 425 (Room Temp)7.0~ 5-10%Yes
Solvent: Water 125 (Room Temp)9.0> 15-20%Yes, significant amount
Solvent: Water with 0.1% Formic Acid 2425 (Room Temp)~2.7< 2%No
Matrix: Blank Plasma (post-PPT with ACN) 225 (Room Temp)~7.4~ 5-8%Yes
Matrix: Blank Plasma (post-PPT with ACN, acidified) 225 (Room Temp)~4.0< 3%Yes, trace amounts

Experimental Protocols

Protocol 1: Assessing the Isotopic Stability of this compound in Your Sample Matrix

This protocol is designed to determine if isotopic exchange of this compound is occurring under your specific sample preparation and storage conditions.

Objective: To quantify the extent of D/H back-exchange of this compound when incubated in the sample matrix and reconstitution solvent.

Materials:

  • This compound stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Your standard sample preparation solvents (e.g., protein precipitation solvent, reconstitution solvent)

  • LC-MS/MS system

Methodology:

  • Prepare Initial Time Point (T=0) Samples:

    • Take three aliquots of your blank biological matrix.

    • Spike in this compound at your working concentration.

    • Immediately perform your entire sample preparation procedure (e.g., protein precipitation, evaporation, reconstitution).

    • Analyze these samples immediately by LC-MS/MS.

  • Prepare Incubated Samples:

    • Take several aliquots of your blank biological matrix.

    • Spike in this compound at the same working concentration.

    • Incubate these samples under conditions that mimic your typical sample handling (e.g., at room temperature for 4 hours, or in the autosampler at 10°C for 24 hours).

  • Process and Analyze Incubated Samples:

    • After the incubation period, process the incubated samples using your standard sample preparation procedure.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Monitor this compound Signal: Compare the average peak area of this compound in the incubated samples to the average peak area in the T=0 samples. A statistically significant decrease (e.g., >15%) in the signal suggests degradation or isotopic exchange.[4]

    • Monitor for Unlabeled Valine: In the chromatograms of the incubated samples, monitor the mass transition for unlabeled valine. The appearance of a peak at the retention time of this compound is a direct indication of back-exchange.[4]

Logical Workflow for Isotopic Stability Assessment

Protocol for Assessing Isotopic Stability start Begin Stability Assessment prep_t0 Prepare and Analyze T=0 Samples start->prep_t0 prep_incubated Prepare and Incubate Test Samples start->prep_incubated process_incubated Process Incubated Samples Post-Incubation prep_incubated->process_incubated analyze_incubated Analyze Incubated Samples by LC-MS/MS process_incubated->analyze_incubated compare_signals Compare this compound Signal (T=0 vs. Incubated) analyze_incubated->compare_signals check_unlabeled Check for Appearance of Unlabeled Valine Signal compare_signals->check_unlabeled No Significant Signal Decrease unstable Isotopic Exchange Occurring -> Modify Sample Prep compare_signals->unstable Significant Signal Decrease stable Isotopically Stable Under Test Conditions check_unlabeled->stable No Unlabeled Signal Detected check_unlabeled->unstable Unlabeled Signal Detected

References

D-Valine-d8 Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-Valine-d8 in acidic and basic solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound, as a deuterated amino acid, is generally stable in solid form when stored under appropriate conditions (cool and dry). In aqueous solutions, its stability is primarily influenced by pH, temperature, and storage duration. The primary degradation pathway of concern for a specific stereoisomer like D-Valine is racemization, the conversion to its L-Valine-d8 enantiomer. While deuteration can sometimes enhance metabolic stability, it is not expected to significantly alter the chemical stability of the amino acid in acidic or basic solutions compared to its non-deuterated counterpart.

Q2: How does pH affect the stability of this compound?

A2: The rate of racemization of valine is significantly dependent on pH. Studies on non-deuterated valine indicate that the racemization rate is slowest in the neutral pH range (approximately 5 to 8)[1]. The rate increases substantially in both acidic (around pH 3) and basic (around pH 11) conditions[1][2]. Therefore, for optimal stability of this compound in solution, it is recommended to maintain a pH between 5 and 8.

Q3: What is the impact of temperature on this compound stability?

A3: Temperature is a critical factor in the stability of this compound. The rate of racemization, like most chemical reactions, increases with temperature. Storing this compound solutions at lower temperatures (e.g., 4°C) will significantly slow down the rate of degradation compared to room temperature or elevated temperatures. For long-term storage, frozen solutions (-20°C or -80°C) are recommended to minimize degradation.

Q4: What are the expected degradation products of this compound in acidic or basic solutions?

A4: The primary degradation product of this compound is its enantiomer, L-Valine-d8, formed through racemization. Under harsh acidic or basic conditions, other degradation pathways may occur, such as deamination or decarboxylation, leading to the formation of the corresponding α-keto acid (α-ketoisovalerate-d8) or isobutylamine-d8, respectively. However, racemization is the most common and immediate concern when working with stereoisomerically pure amino acids.

Q5: Is there a difference in stability between this compound and L-Valine-d8?

A5: The chemical stability of this compound and L-Valine-d8 in terms of racemization is identical. The rate of conversion from D to L is the same as the rate from L to D, eventually leading to a racemic mixture (a 1:1 ratio of D and L enantiomers) at equilibrium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent analytical results for this compound concentration over time. 1. pH of the solution is outside the optimal range (5-8). 2. Storage temperature is too high. 3. Solution is exposed to light for extended periods (photodegradation, though less common for valine). 4. Repeated freeze-thaw cycles. 1. Verify and adjust the pH of your stock and working solutions to be within the 5-8 range using a suitable buffer. 2. Store solutions at 4°C for short-term use and in aliquots at -20°C or -80°C for long-term storage. 3. Store solutions in amber vials or protect them from light. 4. Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Detection of L-Valine-d8 impurity in a this compound standard. 1. Racemization has occurred during storage or sample preparation. 2. The initial purity of the this compound was not as high as specified. 1. Review your solution preparation and storage protocols. Prepare fresh solutions under optimal pH and temperature conditions. 2. Always check the certificate of analysis for the initial enantiomeric purity of your standard.
Precipitation of this compound from solution. 1. The concentration of this compound exceeds its solubility at the given pH and temperature. 1. Consult solubility data for valine. The solubility of amino acids is pH-dependent, often being lowest near their isoelectric point (for valine, pI ≈ 6.0). Adjust the pH or decrease the concentration.

Quantitative Data on Valine Racemization

The following tables summarize the available quantitative data on the racemization of valine. While this data is for non-deuterated valine, it provides a strong indication of the expected behavior of this compound.

Table 1: pH Dependence of Valine Racemization Rate Constant (k_int) at 136°C

pHRelative Racemization Rate Constant (k_int)
1~1.5
2~2.0
3~2.5
4~1.2
5~1.0
6~1.0
7~1.0
8~1.2

Data extrapolated and simplified from Bada, J. L. (1971). J. Am. Chem. Soc., 95(4), 1371-1373.[2] This data illustrates the increased rate of racemization in both acidic and, to a lesser extent in this range, basic conditions at an elevated temperature.

Table 2: Estimated Half-Lives for Valine Racemization at pH 7.6

Temperature (°C)Estimated Half-Life (years)
0~1,800,000
25~110,000

Data from Bada, J. L., & Schroeder, R. A. (1975). Naturwissenschaften, 62(2), 71-79.[1] This table highlights the significant impact of temperature on the rate of racemization.

Experimental Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a method to quantitatively assess the stability of this compound in a given solution by monitoring its racemization to L-Valine-d8 over time using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • L-Valine-d8 standard (for peak identification)

  • Buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 4, borate (B1201080) buffer for pH 9)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Chiral derivatizing agent (e.g., o-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or Marfey's reagent)

  • HPLC system with a fluorescence or UV detector

  • Chiral HPLC column or a standard C18 column (depending on the derivatization method)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the desired buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Aliquots of the this compound stock solution are stored under different conditions (e.g., varying pH and temperature).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), an aliquot from each condition is taken for analysis.

4. Sample Derivatization (Example using OPA/NAC):

  • To a specific volume of the this compound sample, add the OPA/NAC derivatizing reagent according to the reagent's protocol.

  • Allow the reaction to proceed for the recommended time to form fluorescent diastereomers.

5. HPLC Analysis:

  • Inject the derivatized sample into the HPLC system.

  • Separate the D- and L-Valine-d8 diastereomers using an appropriate gradient elution on a C18 column.

  • Detect the diastereomers using a fluorescence detector.

  • Record the peak areas for both D- and L-Valine-d8.

6. Data Analysis:

  • Calculate the percentage of L-Valine-d8 present at each time point using the following formula: % L-Valine-d8 = [Area(L-Valine-d8) / (Area(this compound) + Area(L-Valine-d8))] * 100

  • Plot the percentage of L-Valine-d8 against time for each condition to determine the rate of racemization.

Visualizations

Stability_Factors cluster_factors Factors Affecting this compound Stability cluster_degradation Primary Degradation Pathway pH pH Racemization Racemization pH->Racemization Temperature Temperature Temperature->Racemization Storage_Time Storage_Time Storage_Time->Racemization

Caption: Key factors influencing the racemization of this compound.

Experimental_Workflow Start Start Prepare_Stock_Solution Prepare this compound Stock Solution Start->Prepare_Stock_Solution Incubate_Samples Incubate under Varying Conditions (pH, Temperature) Prepare_Stock_Solution->Incubate_Samples Time_Point_Sampling Sample at Defined Time Points Incubate_Samples->Time_Point_Sampling Derivatize_Sample Derivatize with Chiral Reagent Time_Point_Sampling->Derivatize_Sample HPLC_Analysis Analyze by Chiral HPLC Derivatize_Sample->HPLC_Analysis Calculate_Racemization Calculate Percent Racemization HPLC_Analysis->Calculate_Racemization End End Calculate_Racemization->End

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: D-Valine-d8 Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete derivatization of D-Valine-d8 for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses common problems observed during the derivatization of this compound, presenting them in a question-and-answer format to help you quickly identify and resolve issues in your experimental workflow.

Issue 1: Low or No Peak Intensity of Derivatized this compound

Question: Why am I observing a very small peak or no peak at all for my derivatized this compound standard or sample?

Possible Causes and Solutions:

  • Moisture Contamination: Silylation reagents, commonly used for amino acid derivatization, are highly sensitive to moisture. The presence of water can lead to poor reaction yield and instability of the derivatized analytes.[1][2]

    • Solution: Ensure all glassware is thoroughly dried in an oven prior to use. Use anhydrous solvents and reagents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon) and tightly sealed. Consider adding a drying agent like sodium sulfate (B86663) to the reaction mixture to trap any residual water.[3]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh reagents whenever possible. If you suspect reagent degradation, test it with a fresh, high-concentration standard.

  • Suboptimal Reaction Conditions: The derivatization reaction is sensitive to both temperature and time.

    • Solution: Optimize the reaction temperature and incubation time. For some amino acids, increasing the reaction time from 2 to 4 hours has been shown to increase the response of the fully derivatized form. However, excessive heat can sometimes lead to the formation of multiple derivatives.

  • Sample Loss During Preparation: The analyte may be lost during the sample preparation steps, such as drying or extraction.

    • Solution: Carefully optimize each step of your sample preparation protocol. Ensure complete drying of the sample before adding the derivatization reagent. Use appropriate extraction solvents and techniques to minimize loss.

Issue 2: Presence of Multiple Peaks for this compound

Question: My chromatogram shows multiple peaks that could correspond to this compound. What could be the cause?

Possible Causes and Solutions:

  • Incomplete Derivatization: This is a primary cause of multiple peaks, where both partially and fully derivatized forms of the analyte are present.

    • Solution: Refer to the solutions for "Low or No Peak Intensity" to ensure complete derivatization. Modifying reaction conditions, such as lowering the temperature or changing the reaction time, may prevent the formation of multiple derivatives for some amino acids.

  • Formation of Different Derivatives: Some derivatization reagents can react with different functional groups on the amino acid, leading to the formation of multiple derivative species.

    • Solution: Carefully review the literature for your specific derivatization reagent and amino acid. Adjusting reaction conditions may favor the formation of a single, desired derivative.

  • Sample Degradation: High temperatures during derivatization or in the GC inlet can cause the analyte to degrade.

    • Solution: Optimize the derivatization temperature and the GC inlet temperature to ensure they are not too high for this compound.

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: The peak for my derivatized this compound is tailing or fronting, affecting integration and quantification. What should I do?

Possible Causes and Solutions:

  • Active Sites in the GC System: Polar or ionogenic analytes can interact with active sites in the GC liner, column, or detector, leading to peak tailing.

    • Solution: Use a fresh, deactivated liner. Trim 10-20 cm from the front of the GC column to remove any active sites that may have developed over time. Silanizing glassware can also help by masking polar Si-OH groups.

  • Improper Column Installation: An improperly cut or installed column can cause peak shape issues.

    • Solution: Ensure the column is cut at a perfect 90-degree angle and is installed at the correct height in the inlet according to the manufacturer's instructions.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Inappropriate Initial Oven Temperature: For splitless injections, an initial oven temperature that is too high can cause broad or split peaks.

    • Solution: The initial oven temperature should typically be about 20°C lower than the boiling point of the sample solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for GC-MS analysis of amino acids like this compound?

A1: The most common methods are silylation and a two-step process of esterification followed by acylation. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace active hydrogens on polar functional groups, making the amino acid more volatile and suitable for GC analysis.

Q2: How does the presence of deuterium (B1214612) in this compound affect the derivatization process?

A2: The presence of deuterium isotopes does not typically affect the chemical reactivity of the functional groups involved in derivatization. The primary difference will be in the mass-to-charge ratio (m/z) of the resulting derivatized molecule, which is the basis for its detection and quantification by mass spectrometry.

Q3: Can I use the same derivatization protocol for all amino acids in my sample?

A3: While a general protocol can often be used, optimization may be necessary for specific amino acids. Some amino acids may require different reaction times or temperatures for complete derivatization. For complex mixtures, a two-step derivatization might be more robust.

Q4: What are some key considerations for choosing a derivatization reagent?

A4: A good derivatization reagent should result in a reaction that is 95-100% complete, not cause any structural rearrangements of the analyte, and produce a stable derivative. For GC-MS, the reagent should increase the volatility of the analyte. The stability of the derivatives and their sensitivity to moisture are also important factors. For instance, TBDMS derivatives (from MTBSTFA) are generally more stable and less moisture-sensitive than TMS derivatives.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the derivatization of amino acids for GC-MS analysis, based on literature examples.

ParameterValueCompound(s)Derivatization MethodReference
Reaction Temperature 100 °CL-amino acid mixSilylation (MTBSTFA)
80 °CAmino acidsEsterification (Methanol/HCl)
65 °CAmino acid methyl estersAcylation (PFPA)
Reaction Time 4 hoursL-amino acid mixSilylation (MTBSTFA)
60 minutesAmino acidsEsterification (Methanol/HCl)
30 minutesAmino acid methyl estersAcylation (PFPA)
GC Inlet Temperature 280 °CAmino acid derivativesTwo-step derivatization
Initial Oven Temperature 100 °CAmino acid derivativesSilylation (MTBSTFA)
40 °CAmino acid derivativesTwo-step derivatization

Detailed Experimental Protocol: Silylation of this compound with MTBSTFA

This protocol is a representative example for the derivatization of this compound using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

Materials:

  • This compound standard or dried sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous acetonitrile (B52724)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Inert gas (Nitrogen or Argon)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry. Lyophilization or drying under a stream of nitrogen are common methods.

    • Place the dried sample (e.g., 50 µL of a standard solution, dried down) into a reaction vial.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile to the vial to dissolve the sample.

    • Add 100 µL of MTBSTFA to the vial.

    • Tightly cap the vial.

    • Heat the mixture at 100 °C for 4 hours in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • A typical injection volume is 1 µL.

GC-MS Conditions (Example):

  • Column: SLB™-5ms capillary column (20 m x 0.18 mm I.D. x 0.18 µm) or similar.

  • Inlet Temperature: 250 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Acquisition Mode: Scan or Selected Ion Monitoring (SIM). For this compound, specific ions would be monitored for quantification. The mass spectrum of the TBDMS derivative of valine shows characteristic fragments.

Visualizations

Troubleshooting_Workflow start Start: Incomplete Derivatization Suspected check_peak Observe Chromatogram: Low/No Peak, Multiple Peaks, or Poor Peak Shape? start->check_peak low_peak Low or No Peak check_peak->low_peak Low/No Peak multiple_peaks Multiple Peaks check_peak->multiple_peaks Multiple Peaks poor_shape Poor Peak Shape (Tailing/Fronting) check_peak->poor_shape Poor Peak Shape check_moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) low_peak->check_moisture optimize_conditions Optimize Reaction Time and Temperature check_moisture->optimize_conditions check_reagents Use Fresh Derivatization Reagents optimize_conditions->check_reagents end_node Re-analyze Sample check_reagents->end_node incomplete_deriv Incomplete Derivatization? (See Low Peak Solutions) multiple_peaks->incomplete_deriv check_temp Check for Thermal Degradation (Inlet/Oven Temp) incomplete_deriv->check_temp check_temp->end_node check_gc_system Inspect GC System: Liner, Column Cut/Installation poor_shape->check_gc_system check_overload Check for Column Overload (Dilute Sample) check_gc_system->check_overload check_overload->end_node

Caption: Troubleshooting workflow for incomplete this compound derivatization.

References

Technical Support Center: D-Valine-d8 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when quantifying D-Valine-d8 using isotopic internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as D-Valine, by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of D-Valine, even when using a stable isotope-labeled internal standard (SIL-IS) like this compound.[4][5] Ion suppression is a more common phenomenon in LC-MS/MS analysis and can significantly compromise the sensitivity and reliability of the assay.[2][6]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled version of D-Valine. Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, allowing for accurate correction of signal variations.[6] This is because the SIL-IS has nearly identical physicochemical properties to the analyte, leading to similar behavior during sample preparation and chromatographic separation.[7]

Q3: Can matrix effects still be a problem even with a SIL-IS like this compound?

A3: Yes. While SIL-IS are the gold standard, they do not guarantee complete compensation for matrix effects. Discrepancies can arise if the analyte and SIL-IS experience different degrees of ion suppression or enhancement. This can happen if there are slight chromatographic shifts between D-Valine and this compound, or if the matrix components specifically affect one over the other. Additionally, the purity of the SIL-IS is crucial, as any unlabeled analyte impurity can lead to artificially inflated results.

Q4: How can I quantitatively assess matrix effects for my this compound assay?

A4: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[6][8][9] This involves comparing the response of the analyte and internal standard in a post-extraction spiked matrix sample to their response in a neat solution. The results are often expressed as a matrix factor (MF). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of D-Valine using this compound as an internal standard.

Issue 1: High Variability in this compound Signal Across Samples

Possible Cause: Inconsistent matrix effects between different sample lots or individual samples.

Troubleshooting Steps:

  • Evaluate Matrix Factor Across Multiple Lots: Perform the post-extraction spike experiment using at least six different lots of blank matrix.

  • Improve Sample Cleanup: Enhance your sample preparation method to remove more interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][6]

  • Optimize Chromatography: Modify your LC method to better separate D-Valine and this compound from co-eluting matrix components. This could involve changing the column, mobile phase composition, or gradient profile.

Issue 2: Low this compound Signal or Poor Recovery

Possible Cause: Significant ion suppression or loss of the internal standard during sample preparation.

Troubleshooting Steps:

  • Assess Absolute Matrix Effect: Use the post-extraction spike method to determine the extent of ion suppression.

  • Optimize Extraction Recovery: Evaluate the recovery of this compound through your sample preparation process. Experiment with different extraction solvents, pH adjustments, or SPE sorbents and elution solvents to improve recovery.[8]

  • Check for Source Contamination: A dirty ion source can exacerbate ion suppression. Perform routine maintenance and cleaning of the mass spectrometer's ion source.

Issue 3: Inaccurate Quantification Despite Using this compound

Possible Cause: Differential matrix effects on D-Valine and this compound, or isotopic impurity of the internal standard.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that the chromatographic peaks for D-Valine and this compound are perfectly aligned. Even slight shifts in retention time can expose them to different matrix components.

  • Assess Isotopic Purity: Analyze a high-concentration solution of this compound to check for the presence of unlabeled D-Valine. The contribution of the unlabeled form should be negligible.[8]

  • Perform a Post-Column Infusion Experiment: This qualitative experiment can help identify regions in the chromatogram where significant ion suppression occurs, allowing for chromatographic adjustments to move the analyte and internal standard peaks away from these zones.[3]

Quantitative Data Summary

The following tables present example data from experiments designed to evaluate matrix effects in the quantification of D-Valine using this compound.

Table 1: Matrix Factor (MF) Assessment in Different Plasma Lots

Plasma LotD-Valine Peak Area (Post-Spike)This compound Peak Area (Post-Spike)D-Valine Peak Area (Neat Solution)This compound Peak Area (Neat Solution)D-Valine MFThis compound MF
Lot 145,21098,340102,500105,6000.440.93
Lot 251,330101,200102,500105,6000.500.96
Lot 339,87095,880102,500105,6000.390.91
Lot 448,99099,750102,500105,6000.480.94
Lot 555,600103,450102,500105,6000.540.98
Lot 642,15097,230102,500105,6000.410.92
Average 47,192 99,308 102,500 105,600 0.46 0.94
%RSD 12.5% 2.8% --12.5% 2.8%
  • Interpretation: The data shows significant ion suppression for D-Valine (average MF = 0.46), while the internal standard this compound is less affected (average MF = 0.94). The high variability in the D-Valine MF across lots (%RSD = 12.5%) suggests a strong and variable matrix effect that is not being fully compensated for by the internal standard.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Prep MethodD-Valine MFThis compound MFAnalyte/IS MF Ratio
Protein Precipitation0.480.950.51
Liquid-Liquid Extraction (LLE)0.750.960.78
Solid-Phase Extraction (SPE)0.920.980.94
  • Interpretation: This table demonstrates that more extensive sample cleanup methods significantly reduce the matrix effect on D-Valine. SPE shows the least ion suppression and the analyte/IS MF ratio closest to 1, indicating the most effective compensation for matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike D-Valine and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike D-Valine and this compound into the extracted matrix just before the final evaporation and reconstitution step.[8]

    • Set C (Pre-Extraction Spike): Spike D-Valine and this compound into the blank matrix before the extraction process (used for recovery assessment).[8]

  • Analyze Samples: Analyze all three sets of samples via LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)

  • Calculate Recovery:

    • Recovery (%) = (Peak Response in Pre-Extraction Spike) / (Peak Response in Post-Extraction Spike) * 100

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • The coefficient of variation (%CV) of the IS-normalized MF should be ≤15%.

Visualizations

MatrixEffectTroubleshooting cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome Issue Inaccurate this compound Quantification AssessME Assess Matrix Effect (Post-Extraction Spike) Issue->AssessME AssessRecovery Assess Recovery (Pre- vs. Post-Spike) Issue->AssessRecovery CheckPurity Check IS Purity Issue->CheckPurity ImproveCleanup Improve Sample Cleanup (LLE, SPE) AssessME->ImproveCleanup Significant ME OptimizeLC Optimize Chromatography AssessME->OptimizeLC Co-elution Issues DiluteSample Dilute Sample AssessME->DiluteSample High Analyte Conc. AssessRecovery->ImproveCleanup Low Recovery AccurateQuant Accurate & Precise Quantification CheckPurity->AccurateQuant Purity Confirmed ImproveCleanup->AccurateQuant OptimizeLC->AccurateQuant DiluteSample->AccurateQuant

Caption: Troubleshooting workflow for matrix effects in this compound quantification.

PostExtractionSpikeWorkflow cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_results Evaluation SetA Set A: Analyte + IS in Neat Solution LCMS LC-MS/MS Analysis SetA->LCMS SetB Set B: Blank Matrix Extract + Post-Spike Analyte & IS SetB->LCMS SetC Set C: Blank Matrix + Pre-Spike Analyte & IS SetC->LCMS CalcMF Calculate Matrix Factor (B / A) LCMS->CalcMF CalcRec Calculate Recovery (C / B) LCMS->CalcRec Eval Evaluate Results: - MF close to 1? - Recovery 85-115%? - IS-Normalized MF %CV < 15%? CalcMF->Eval CalcRec->Eval

Caption: Experimental workflow for the post-extraction spike method.

References

Interference issues with D-Valine-d8 in complex biological samples.

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common interference issues when utilizing D-Valine-d8 as a stable isotope-labeled (SIL) internal standard in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent interference issues when analyzing this compound in complex biological samples?

A1: The most common challenges encountered include:

  • Matrix Effects : Co-eluting endogenous compounds in biological samples like plasma or urine can cause ion suppression or enhancement, leading to variability and inaccuracy in quantification.[1][2]

  • Poor Chromatographic Peak Shape : Problems such as peak tailing, fronting, splitting, or broadening can compromise resolution, peak integration, and overall data quality.

  • Isotopic Instability (Back-Exchange) : Deuterium (B1214612) atoms on the this compound molecule can exchange with hydrogen atoms from the sample matrix or solvents, which compromises the integrity and concentration of the internal standard.[3]

  • Isobaric Interference : The presence of other molecules in the sample that have the same nominal mass-to-charge ratio as this compound can lead to erroneously high measurements.

  • Low Extraction Recovery : Inefficient recovery of this compound during the sample preparation process can lead to a loss of signal and impact quantification.

Q2: Why does my this compound internal standard have a different retention time than the unlabeled D-Valine analyte?

A2: A minor shift in retention time between a deuterated standard and its non-deuterated counterpart is a recognized phenomenon in reversed-phase chromatography known as the "deuterium isotope effect".[1] This can become problematic if the shift is significant enough to cause differential matrix effects, where the analyte and the internal standard elute in regions with different levels of ion suppression or enhancement, thereby affecting analytical accuracy.

Q3: What is ion suppression and how can I minimize its impact?

A3: Ion suppression occurs when molecules from the sample matrix co-elute with the analyte and internal standard, interfering with their ionization efficiency in the mass spectrometer's ion source. This results in a reduced signal intensity. Strategies to mitigate ion suppression include:

  • Enhanced Sample Cleanup : Implement more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a greater amount of interfering matrix components.

  • Sample Dilution : Diluting the sample can lower the concentration of matrix components that cause ion suppression.

  • Chromatographic Optimization : Modify the LC method to achieve better separation between this compound and the interfering compounds.

  • Alternative Ionization : If using Electrospray Ionization (ESI), which is generally more prone to suppression, consider switching to Atmospheric Pressure Chemical Ionization (APCI), if it is suitable for your analyte.

Q4: How can I assess the isotopic stability of my this compound standard?

A4: Isotopic back-exchange, the replacement of deuterium with hydrogen, is a potential issue, particularly if deuterium labels are situated on labile positions (e.g., -OH, -NH) or if the samples are subjected to acidic or basic conditions. To test for back-exchange:

  • Matrix Incubation Study : Incubate this compound in a blank biological matrix under the same conditions as your experimental workflow. Analyze the sample and monitor for any increase in the signal corresponding to the unlabeled D-Valine.

  • Pre- and Post-Extraction Analysis : Assess the isotopic purity of the this compound standard both before and after the complete sample preparation procedure to detect any changes.

Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape
Potential Cause Recommended Solution
Column Contamination or Deterioration * Backflush the column as per the manufacturer's guidelines. * If peak shape does not improve, replace the column.
Inappropriate Sample Solvent * Ensure the sample solvent is compatible with the mobile phase. Whenever possible, the final sample should be dissolved in the initial mobile phase.
Column Overloading * Reduce the amount of sample injected onto the column by either decreasing the injection volume or diluting the sample.
Partially Blocked Column Frit * Attempt to clear the blockage by reversing the column and flushing it to waste. If unsuccessful, the frit or the entire column may need replacement.
Excessive Extra-Column Volume * Use tubing with the smallest possible length and internal diameter for connections between the injector, column, and detector. Confirm that all fittings are secure and correctly installed to minimize dead volume.
Issue 2: Inaccurate or Inconsistent Quantitative Results
Potential Cause Recommended Solution
Differential Matrix Effects * Confirm Co-elution: Overlay the chromatograms of unlabeled D-Valine and this compound to ensure they elute simultaneously. * Quantify Matrix Effects: Perform a post-extraction addition experiment to determine the degree of ion suppression or enhancement for both the analyte and the internal standard.
Isotopic Impurity of Internal Standard * Verify Purity: Review the Certificate of Analysis for your this compound standard. Analyze the standard alone to check for the presence of any unlabeled D-Valine. The signal from the unlabeled form should be less than 20% of the signal at the Lower Limit of Quantification (LLOQ) for the analyte.
Isotopic Back-Exchange * Evaluate Stability: Incubate this compound in the sample matrix under your standard assay conditions and analyze for the formation of unlabeled D-Valine. * Check Label Position: Confirm that the deuterium labels are on stable, non-exchangeable positions of the molecule.
Suboptimal Extraction Recovery * Optimize Extraction Protocol: Experiment with different extraction solvents, adjust the pH, or test various solid-phase extraction (SPE) sorbents to improve the recovery of this compound from the matrix.
Data & Protocols
Data Presentation

Table 1: Typical Mass Spectrometry Parameters for D-Valine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Example Collision Energy (eV)
D-Valine118.172.115
This compound126.279.115
Note: These values are illustrative and require optimization for your specific mass spectrometer and experimental conditions.

Table 2: Hypothetical Examples of Isobaric Interferences for this compound

Compound TypeExample FormulaMonoisotopic Mass (Da)Potential Source
Endogenous MetaboliteC₆H₁₄N₂O₂126.1055Biological sample matrix
Drug MetaboliteC₇H₁₀O₃126.0629Co-administered medication
Note: This table serves as an example. Actual isobaric interferences are dependent on the specific biological matrix, diet, and the presence of any co-administered drugs or their metabolites.
Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma for this compound Analysis

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a this compound working solution (e.g., 10 µg/mL in methanol) to the plasma.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Mixing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to complete dryness using a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Final Clarification: Vortex for 30 seconds and then centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Sample Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Illustrative LC-MS/MS Method for this compound Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 5.0 min: Ramp from 2% to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 2% B

    • 6.1 - 8.0 min: Re-equilibrate at 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions in Table 1.

Visualizations

Troubleshooting_Workflow start Inconsistent or Inaccurate This compound Results peak_shape Check Peak Shape start->peak_shape good_peak Peak Shape OK peak_shape->good_peak Good bad_peak Poor Peak Shape (Tailing, Splitting, etc.) peak_shape->bad_peak Poor recovery Check Recovery good_peak->recovery troubleshoot_peak Troubleshoot Chromatography (See Guide 1) bad_peak->troubleshoot_peak good_recovery Recovery Acceptable recovery->good_recovery Good low_recovery Low Recovery recovery->low_recovery Low matrix_effects Evaluate Matrix Effects good_recovery->matrix_effects troubleshoot_recovery Optimize Sample Prep low_recovery->troubleshoot_recovery no_matrix_effects No Significant Matrix Effects matrix_effects->no_matrix_effects No has_matrix_effects Significant Ion Suppression/Enhancement matrix_effects->has_matrix_effects Yes purity Check IS Purity & Isotopic Stability no_matrix_effects->purity troubleshoot_matrix Mitigate Matrix Effects (Dilution, Better Cleanup) has_matrix_effects->troubleshoot_matrix purity_ok Purity & Stability OK purity->purity_ok OK purity_bad Contamination or Back-Exchange Detected purity->purity_bad Issue Found end Problem Resolved purity_ok->end troubleshoot_purity Use New IS Lot / Re-evaluate Method purity_bad->troubleshoot_purity

Caption: A logical workflow for troubleshooting common issues with this compound analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge1 Centrifuge precipitate->centrifuge1 extract_supernatant Extract Supernatant centrifuge1->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 transfer Transfer to Vial centrifuge2->transfer inject Inject into LC-MS/MS transfer->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometry (MRM Detection) separation->detection data Data Processing & Quantification detection->data

Caption: A typical experimental workflow for the analysis of this compound in plasma samples.

References

Technical Support Center: D-Valine-d8 Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of D-Valine-d8.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion (m/z) for this compound in positive electrospray ionization (+ESI)?

A1: this compound has a monoisotopic mass of approximately 125.13 Da. In positive ion mode, it readily forms a protonated molecule [M+H]⁺. Therefore, you should target a precursor ion of m/z 126.2 .

Q2: I am observing a poor signal for this compound. What are the first parameters I should check?

A2: For low signal intensity, begin by optimizing the electrospray ionization (ESI) source parameters. Key parameters to focus on include the spray voltage, sheath and auxiliary gas flow rates, and the capillary and vaporizer temperatures. A systematic optimization of these parameters is crucial for achieving a stable and intense signal for deuterated compounds.[1]

Q3: My this compound peak is showing significant tailing or a poor shape. What could be the cause?

A3: Poor peak shape can result from several factors. Suboptimal chromatographic conditions, such as an inappropriate mobile phase composition or gradient, can be a cause. Additionally, issues within the ESI source, such as an incorrect sprayer position or suboptimal source parameters, can negatively impact peak shape. It is also possible that co-eluting interferences are affecting the peak.

Q4: I am seeing a slight retention time shift between this compound and its non-deuterated analog. Is this normal?

A4: Yes, a small retention time shift between a deuterated standard and its non-deuterated counterpart is a known phenomenon referred to as a "deuterium isotope effect." The heavier deuterium (B1214612) atoms can slightly alter the physicochemical properties of the molecule, leading to different interactions with the stationary phase of the chromatography column. While often minimal, it is an important consideration for accurate quantification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Very Low Signal Incorrect precursor ion selected.Verify the precursor ion m/z for this compound ([M+H]⁺ ≈ 126.2).
Suboptimal ESI source parameters.Systematically optimize spray voltage, gas flows, and temperatures.
Inefficient desolvation.Increase drying gas flow and/or temperature.
Sample degradation.Ensure proper sample storage and handling.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the LC system.
Matrix effects from the sample.Optimize sample preparation to remove interfering substances. Consider using a divert valve.
Electronic noise.Check for proper grounding of the mass spectrometer.
Inconsistent Signal Intensity Unstable spray in the ESI source.Adjust spray voltage and nebulizer gas pressure to achieve a stable spray.
Fluctuations in LC pump flow rate.Check the LC pump for leaks and ensure proper solvent delivery.
Inconsistent sample injection volume.Verify the autosampler is functioning correctly.
Poor Fragmentation Incorrect collision energy (CE).Perform a collision energy optimization experiment to find the optimal CE for each MRM transition.
Wrong product ions selected.Confirm the major fragment ions for this compound through a product ion scan.

Experimental Protocols

Sample Preparation from Plasma

This protocol outlines a common procedure for extracting amino acids from a plasma matrix.

  • Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold methanol (B129727) containing the internal standard (e.g., L-Valine-¹³C₅,¹⁵N).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Method
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Parameters

The following are suggested starting parameters for a triple quadrupole mass spectrometer. These should be optimized for your specific instrument.

Parameter Suggested Value
Ionization Mode Positive Electrospray Ionization (+ESI)
Spray Voltage 3500 V
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Capillary Temperature 320°C
Vaporizer Temperature 350°C

Quantitative Data Summary

The following table provides the key mass spectrometry parameters for the detection of this compound. The product ions are proposed based on common fragmentation patterns of valine, where the most abundant fragment typically arises from the neutral loss of the carboxyl group (HCOOH).

Analyte Precursor Ion (m/z) Product Ion (Quantifier) (m/z) Product Ion (Qualifier) (m/z)
This compound126.280.258.2
L-Valine (unlabeled)118.172.155.1

Note: The optimal collision energy for each transition must be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol + IS) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (+ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis final_result final_result data_analysis->final_result Final Concentration

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Low/No Signal for This compound check_precursor Verify Precursor Ion (m/z 126.2) start->check_precursor check_precursor->start Incorrect optimize_source Optimize ESI Source (Voltage, Gas, Temp) check_precursor->optimize_source Precursor Correct check_fragmentation Check Fragmentation (Product Ions & CE) optimize_source->check_fragmentation Source Optimized signal_ok Signal Improved optimize_source->signal_ok Signal Improved check_lc Review LC Method (Column, Mobile Phase) check_fragmentation->check_lc Fragmentation OK check_fragmentation->signal_ok Signal Improved check_sample_prep Evaluate Sample Prep (Extraction Efficiency) check_lc->check_sample_prep LC Method OK check_lc->signal_ok Signal Improved check_sample_prep->signal_ok Prep OK

Caption: Troubleshooting logic for low this compound signal.

References

Validation & Comparative

D-Valine-d8 vs. 13C-Labeled Valine: A Comparative Guide for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two common stable isotope-labeled internal standards for valine: D-Valine-d8 and 13C-labeled valine. The selection of an internal standard can significantly impact analytical method performance, particularly in complex biological matrices.

Core Principles of Internal Standardization

In isotope dilution mass spectrometry (IDMS), an ideal internal standard should be chemically and physically identical to the analyte of interest.[1] This ensures that it behaves identically during sample preparation, chromatography, and ionization, thus accurately correcting for analyte loss and matrix effects.[2] Stable isotope-labeled (SIL) internal standards are considered the gold standard because their chemical behavior is nearly identical to their natural counterparts, but their mass difference allows them to be distinguished by the mass spectrometer.[3][4]

Performance Comparison: this compound vs. 13C-Labeled Valine

While both this compound and 13C-labeled valine serve as effective internal standards, subtle but critical differences in their physicochemical properties can influence the quality of analytical data. The primary distinctions lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.

FeatureThis compound13C-Labeled ValineRationale & Implications
Chromatographic Co-elution Potential for slight retention time shift.Co-elutes perfectly with the analyte.[2]The "isotope effect" from the stronger C-²H bond can cause deuterated standards to elute slightly earlier than the unlabeled analyte. This separation can lead to inaccurate quantification if the analyte and internal standard are affected differently by matrix effects at different retention times. 13C-labeled standards have virtually identical physicochemical properties to their native analogues, ensuring they experience the same matrix effects.
Isotopic Stability Can be prone to back-exchange with hydrogen atoms.Highly stable and not susceptible to exchange.Deuterium (B1214612) atoms, particularly if located on exchangeable sites, can exchange with protons from the sample matrix or solvent, compromising the integrity of the standard. 13C atoms are integrated into the carbon backbone of the molecule, offering greater stability throughout the analytical process.
Matrix Effect Compensation May not fully compensate for matrix effects due to chromatographic shift.More effective at compensating for matrix effects.Because 13C-labeled standards co-elute perfectly with the analyte, they are more effective at compensating for the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.
Potential for Isotopic Interference Lower natural abundance of deuterium, but potential for in-source fragmentation and H-D exchange can complicate spectra.The natural abundance of 13C is ~1.1%, which can slightly increase the baseline of the unlabeled analyte's isotopic cluster.While both have low potential for interference, the stability of the 13C label generally provides a cleaner analytical signal with less potential for spectral overlap.

Quantitative Data Summary

Table 1: Performance Characteristics of a Deuterated Internal Standard for Nε-(carboxymethyl)lysine (CML) Quantification

ParameterResult
Linearity (r²)> 0.99
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Lower Limit of Quantification (LLOQ)10 ng/mL

Table 2: Performance Characteristics of a 13C-Labeled Internal Standard for Deoxynivalenol (DON) Quantification

MatrixApparent Recovery (without IS)Recovery (with 13C-DON IS)
Wheat29% ± 6%95% ± 3%
Maize37% ± 5%99% ± 3%

These data demonstrate that while methods using deuterated standards can be acceptable, 13C-labeled standards can provide superior accuracy, especially in complex matrices where significant ion suppression is observed.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of valine in a biological matrix (e.g., plasma) using either this compound or 13C-labeled valine as an internal standard.

1. Sample Preparation

  • Protein Precipitation:

    • To 100 µL of plasma or serum, add a known concentration of the selected internal standard (this compound or 13C-labeled valine).

    • Add 400 µL of ice-cold acetone (B3395972) or methanol (B129727) to precipitate the proteins.

    • Incubate the mixture at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization (if necessary for GC-MS):

    • Dry the supernatant under a stream of nitrogen.

    • Reconstitute in a suitable solvent and add the derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

    • Incubate at a specified temperature and time to complete the derivatization.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation of valine from other amino acids.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Valine: Precursor ion (m/z) → Product ion (m/z)

      • This compound: Precursor ion (m/z) → Product ion (m/z)

      • 13C-labeled Valine: Precursor ion (m/z) → Product ion (m/z)

    • Optimize collision energies and other MS parameters for each analyte and internal standard.

3. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the analyte concentration in the unknown samples by plotting the peak area ratios against the concentrations of the calibration standards.

Visualizations

experimental_workflow Experimental Workflow for Valine Quantification cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard (this compound or 13C-Valine) sample->add_is precipitate Protein Precipitation (Acetone/Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification ratio_calc->quantification

Caption: A typical analytical workflow for valine quantification using an internal standard.

logical_relationship Internal Standard Selection Logic start Start: Need for Valine Quantification decision High Accuracy & Precision Required? start->decision c13_choice Choose 13C-Labeled Valine decision->c13_choice Yes d8_choice Choose this compound decision->d8_choice No c13_reason Rationale: - Perfect co-elution - High isotopic stability - Superior matrix effect compensation c13_choice->c13_reason end Proceed with Method Validation c13_choice->end d8_reason Rationale: - Generally acceptable performance - May be more cost-effective d8_choice->d8_reason d8_choice->end

Caption: Decision tree for selecting an internal standard for valine analysis.

Conclusion

For the most demanding analytical applications requiring the highest levels of accuracy and precision, 13C-labeled valine is the superior internal standard. Its key advantages are perfect co-elution with the analyte and high isotopic stability, which lead to more effective compensation for matrix effects. While this compound can be a viable and often more cost-effective option, researchers must be aware of its potential limitations, including chromatographic shifts and the possibility of deuterium exchange. Careful method development and validation are crucial when using deuterated standards to ensure that these potential issues do not compromise the quality of the results. For developing the most robust and reliable quantitative assays, the investment in 13C-labeled standards is highly recommended.

References

A Comparative Guide to D-Valine-d8: Assessing Isotopic Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds like D-Valine-d8 is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative analysis of this compound from various suppliers, supported by a detailed experimental protocol for verifying isotopic purity.

The use of stable isotope-labeled compounds is fundamental in a wide array of research applications, from metabolic studies and pharmacokinetic analyses to their use as internal standards in quantitative mass spectrometry. The accuracy and reliability of these studies are directly linked to the isotopic enrichment of the labeled compound. This guide focuses on this compound, a deuterated form of the essential amino acid D-Valine, and offers a framework for its evaluation.

Comparative Analysis of this compound Specifications

To provide a clear overview of the available this compound products, the following table summarizes the advertised specifications from prominent suppliers. It is important to note that these values are typically the minimum guaranteed purity, and lot-specific values can be found on the Certificate of Analysis (CoA) provided with the product.

SupplierProduct NameIsotopic Purity SpecificationChemical Purity Specification
Sigma-Aldrich This compound≥98 atom % D≥98% (CP)
Cayman Chemical L-Valine-d8≥99% deuterated forms (d1-d8)-
Cambridge Isotope Laboratories, Inc. DL-Valine (D₈, 98%)98 atom % D98%
CDN Isotopes DL-Valine-d898 atom % D-

Experimental Protocol: Determination of Isotopic Purity by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for determining the isotopic enrichment of labeled compounds.[1][2][3][4][5] This protocol outlines a general method for the analysis of this compound.

Materials and Reagents
  • This compound sample

  • D-Valine (unlabeled standard)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Sample Preparation
  • Standard and Sample Stock Solutions: Prepare stock solutions of both unlabeled D-Valine and the this compound sample in HPLC-grade water at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working solutions by diluting the stock solutions with HPLC-grade water to concentrations appropriate for LC-MS analysis (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Filtration: Filter all working solutions through a 0.22 µm syringe filter before transferring to autosampler vials.

LC-MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[4][5]

  • Column: A reversed-phase C18 column suitable for the analysis of polar compounds like amino acids.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure the separation of Valine from any potential impurities. For example:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-7 min: 98% B

    • 7-7.1 min: 98-2% B

    • 7.1-10 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Acquisition: Full scan mode over a mass range that includes the unlabeled and deuterated Valine (e.g., m/z 100-150).

Data Analysis
  • Extract Ion Chromatograms (EICs): Generate EICs for the theoretical exact masses of unlabeled D-Valine (C₅H₁₁NO₂) and this compound (C₅H₃D₈NO₂).

  • Peak Integration: Integrate the area of the chromatographic peaks for each isotopologue.

  • Isotopic Purity Calculation: The isotopic purity (in atom % D) is calculated by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants. The following formula can be used:

    Isotopic Purity (%) = [Area(this compound) / (Area(this compound) + Area(unlabeled D-Valine) + ...)] x 100

    It is important to account for the natural abundance of isotopes in the calculation for the most accurate results.[3][5]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A Prepare Stock Solutions (1 mg/mL in H₂O) B Create Working Solutions (1-100 µg/mL) A->B C Filter Samples (0.22 µm syringe filter) B->C D Inject Sample into HPLC/UHPLC C->D Transfer to Autosampler E Separation on C18 Column D->E F ESI+ Ionization E->F G High-Resolution Mass Spectrometry (Full Scan) F->G H Extract Ion Chromatograms (EICs) for each isotopologue G->H I Integrate Peak Areas H->I J Calculate Isotopic Purity I->J

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Signaling Pathway Visualization (Illustrative Example)

While not directly related to the certificate of analysis, understanding the biological context of D-Valine can be important. For instance, Valine is a branched-chain amino acid (BCAA) involved in various metabolic pathways. The diagram below illustrates a simplified overview of BCAA catabolism.

BCAA_Catabolism Valine Valine BCAT Branched-Chain Aminotransferase (BCAT) Valine->BCAT Leucine Leucine Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT KIV α-Ketoisovalerate BCAT->KIV KIC α-Ketoisocaproate BCAT->KIC KMV α-Keto-β-methylvalerate BCAT->KMV BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) KIV->BCKDH KIC->BCKDH KMV->BCKDH Metabolites1 Further Metabolism BCKDH->Metabolites1 from Valine Metabolites2 Further Metabolism BCKDH->Metabolites2 from Leucine Metabolites3 Further Metabolism BCKDH->Metabolites3 from Isoleucine Succinyl_CoA Succinyl-CoA Metabolites1->Succinyl_CoA Acetyl_CoA_Acetoacetate Acetyl-CoA + Acetoacetate Metabolites2->Acetyl_CoA_Acetoacetate Acetyl_CoA_Propionyl_CoA Acetyl-CoA + Propionyl-CoA Metabolites3->Acetyl_CoA_Propionyl_CoA TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle

Caption: Simplified Branched-Chain Amino Acid (BCAA) Catabolism.

References

Assessing the Stability of D-Valine-d8: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, understanding the stability of these molecules under various experimental conditions is paramount. This guide provides a comparative assessment of the stability of D-Valine-d8, offering insights into its performance relative to its non-deuterated counterpart and general amino acids. The information presented herein is based on available data for similar compounds and established principles of chemical stability.

Comparative Stability Analysis

While specific quantitative stability data for this compound is not extensively available in the public domain, a qualitative and semi-quantitative comparison can be drawn based on the known stability of L-Valine-d8, D-Valine, and general principles of amino acid degradation. The following table summarizes the expected stability of this compound under various stress conditions, alongside comparators. This data is illustrative and intended to guide experimental design.

ConditionStressorThis compound (Expected)D-Valine (Reference)General Amino Acids (Reference)
Storage (Solid) -20°CHighly stable (≥ 2 years)[1]Highly stableGenerally stable
Room TemperatureStable[2]StableGenerally stable
Storage (Aqueous Solution) -80°CStable for up to 6 months[3][4]Stable for up to 2 years[1]Variable
-20°CStable for up to 1 month[3][4]Stable for up to 1 year[1]Variable
Room TemperatureLimited stability (days)[5]Limited stability (days)[5]Prone to microbial growth and degradation
pH Acidic (0.1 N HCl, 24h)Expected to be stableStable[5]Most are stable[5]
Basic (0.1 N NaOH, 24h)Expected to be stableStable[5]Most are stable[5]
Oxidation 3% H₂O₂, 24hPotential for degradationProne to degradation[5]Many are susceptible to oxidation[5]
Photostability UV/Visible LightPotentially enhanced stabilitySusceptible to degradationTryptophan, Tyrosine, Histidine are most susceptible

Key Insights:

  • Solid-State Stability: this compound, like its non-deuterated counterpart, is expected to be highly stable when stored as a solid at or below room temperature.

  • Solution Stability: The stability of this compound in solution is significantly reduced. For short-term storage, frozen conditions are necessary. Stock solutions of the closely related L-Valine-d8 are recommended for use within one month at -20°C and six months at -80°C[3][4].

  • pH Stability: Amino acids, including valine, are generally stable over a range of pH conditions for short durations.

  • Oxidative Stress: this compound is likely susceptible to oxidation, a common degradation pathway for amino acids. The primary oxidation product of D-valine is 2-oxoisovalerate[6].

  • Photostability: Deuteration can sometimes enhance the photostability of molecules due to the kinetic isotope effect, which can slow down photochemical degradation reactions. However, without specific data for this compound, this remains a hypothesis.

Experimental Protocols

To definitively assess the stability of this compound under specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing for degradation over time.

Objective:

To determine the degradation profile of this compound under conditions of acid and base hydrolysis, oxidation, and photolysis, and to develop a stability-indicating analytical method.

Materials and Reagents:
  • This compound

  • D-Valine (for comparison)

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Primary standards of this compound and any potential known impurities

Analytical Method: Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for separating and quantifying D-Valine and its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from 5% to 95% Mobile Phase B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity (the ability to resolve the parent compound from its degradation products), linearity, accuracy, precision, and robustness.

Forced Degradation Protocol:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Photostability: Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Stress: Incubate the stock solution at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acid and base samples before analysis. Analyze all samples by the validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point. Identify and quantify any degradation products. The degradation pathway can be inferred from the appearance of new peaks in the chromatograms.

Visualizing Experimental Workflow and Degradation Pathways

To facilitate understanding, the experimental workflow and a potential degradation pathway are illustrated below using Graphviz.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photolysis Photolysis Stock Solution->Photolysis Thermal Stress Thermal Stress Stock Solution->Thermal Stress HPLC-UV Analysis HPLC-UV Analysis Acid Hydrolysis->HPLC-UV Analysis Base Hydrolysis->HPLC-UV Analysis Oxidation->HPLC-UV Analysis Photolysis->HPLC-UV Analysis Thermal Stress->HPLC-UV Analysis Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation

Caption: Experimental workflow for forced degradation study of this compound.

G This compound This compound Degradation Products Degradation Products This compound->Degradation Products Oxidative Stress 2-Oxoisovalerate-d7 2-Oxoisovalerate-d7 Degradation Products->2-Oxoisovalerate-d7 Other Impurities Other Impurities Degradation Products->Other Impurities

Caption: Potential oxidative degradation pathway of this compound.

References

Cross-Validation of Analytical Methods for Valine Enantiomers Using D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In drug development and clinical research, the accurate quantification of amino acids and the determination of their enantiomeric purity are critical. L-Valine (B1682139) is an essential amino acid, and its chiral purity can be crucial for the efficacy and safety of pharmaceutical products. This guide provides a comparative cross-validation of two distinct analytical methods for the quantification of L-Valine and the detection of its enantiomer, D-Valine, in a biological matrix.

The primary method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using D-Valine-d8 as an internal standard, is compared against a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method employing a chiral stationary phase. This guide serves to establish the performance of the HPLC-UV method by cross-validating its results against the highly sensitive and specific stable isotope dilution LC-MS/MS assay.

Core Principles of Cross-Validation

Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results when comparing different techniques or laboratories.[1][2][3] It verifies that a validated method produces comparable data to another validated method, which is essential for regulatory compliance and data integrity.[1] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry because they are chemically almost identical to the analyte, correcting for variability during sample preparation, chromatography, and detection.[4][5][6]

Comparative Analysis of Analytical Methods

The performance of the two methods was evaluated based on key validation parameters as recommended by regulatory guidelines. The LC-MS/MS method, utilizing this compound, generally exhibits superior sensitivity and specificity, while the HPLC-UV method provides a cost-effective alternative.

ParameterLC-MS/MS with this compound Internal StandardHPLC-UV with Chiral Column
Linearity (r²) > 0.998> 0.995
Lower Limit of Quantification (LLOQ) ~ 10 ng/mL~ 1 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%
Specificity/Selectivity Very High (based on mass-to-charge ratio)High (based on chiral separation)
Throughput HighModerate
Cost (Instrument) HighLow
Cost (Per Sample) ModerateLow

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPLC-UV methods are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the highly sensitive and selective quantification of L-Valine and D-Valine in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound, 1 µg/mL).

  • Precipitate proteins by adding 400 µL of acetonitrile (B52724).

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • L-Valine/D-Valine: Precursor Ion > Product Ion (specific m/z to be determined based on instrumentation).

    • This compound (IS): Precursor Ion > Product Ion (specific m/z to be determined based on instrumentation).

Method 2: HPLC-UV with Chiral Stationary Phase

This method is suitable for the enantiomeric separation and quantification of D- and L-Valine.[7][8][9]

1. Sample Preparation:

  • To 100 µL of human plasma, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiral Stationary Phase Column (e.g., Crown ether-based or polysaccharide-based).[8][10]

  • Mobile Phase: Isocratic mixture of aqueous buffer (e.g., 20 mM potassium phosphate (B84403) with 0.1% trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. The exact ratio must be optimized for the specific chiral column.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows for each method and the logical process of cross-validation.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample (100 µL) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject into LC-MS/MS p6->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Quantify L-Valine a4->d1 d2 Quantify D-Valine a4->d2 HPLC-UV Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Plasma Sample (100 µL) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 a1 Inject into HPLC-UV p5->a1 a2 Chiral Column Separation a1->a2 a3 UV Detection (210 nm) a2->a3 d1 Quantify L-Valine a3->d1 d2 Quantify D-Valine a3->d2 Cross-Validation Logical Flow M1 Method 1: LC-MS/MS (with this compound) 'Reference Method' Data1 Results from Method 1 (High Confidence) M1->Data1 M2 Method 2: HPLC-UV 'Alternative Method' Data2 Results from Method 2 M2->Data2 Compare Statistical Comparison (e.g., Bland-Altman, Regression) Data1->Compare Data2->Compare Conclusion Conclusion on Method Comparability Compare->Conclusion

References

D-Valine-d8 vs. L-Valine-d8 as Internal Standards: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of D-Valine-d8 and L-Valine-d8 as internal standards, particularly for the quantification of L-Valine, supported by established analytical principles and illustrative experimental data.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in mass spectrometry-based quantification. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation of variability during sample preparation, chromatography, and ionization. However, when dealing with chiral molecules like valine, the stereochemistry of the internal standard becomes a critical consideration.

The Critical Role of Co-elution in Accurate Quantification

The fundamental principle of internal standardization relies on the assumption that the internal standard behaves identically to the analyte throughout the analytical process. A key aspect of this is co-elution, where the analyte and the internal standard have the same retention time in a chromatographic system. This ensures that both compounds experience the same matrix effects, which are variations in ionization efficiency due to co-eluting components from the sample matrix.

When a deuterated internal standard is used, a minor shift in retention time, known as the deuterium (B1214612) isotope effect, can sometimes be observed. However, this shift is often negligible in achiral chromatography. The situation becomes more complex with chiral molecules.

This compound vs. L-Valine-d8: A Head-to-Head Comparison

The primary distinction between using this compound and L-Valine-d8 as an internal standard for L-Valine lies in their stereochemistry and its impact on chromatographic separation.

FeatureL-Valine-d8 (Homochiral)This compound (Heterochiral)
Chemical Structure Identical stereochemistry to L-Valine, with deuterium substitution.Opposite stereochemistry to L-Valine, with deuterium substitution.
Co-elution with L-Valine (Achiral Chromatography) Generally co-elutes or has a minimal, consistent retention time shift.Generally co-elutes or has a minimal, consistent retention time shift.
Co-elution with L-Valine (Chiral Chromatography) Co-elutes with L-Valine.Does not co-elute with L-Valine; separates into distinct peaks.
Compensation for Matrix Effects Excellent, as it experiences the same matrix effects as L-Valine due to co-elution.Poor to moderate, as it experiences different matrix effects than L-Valine due to chromatographic separation.
Accuracy and Precision High accuracy and precision.Potential for significant bias and poor precision, especially with chiral separation.
Recommended Use Ideal internal standard for L-Valine quantification. Not recommended as an internal standard for L-Valine, particularly when chiral separation is employed.

Illustrative Performance Data

To illustrate the impact of choosing a homochiral versus a heterochiral internal standard, the following table presents hypothetical but realistic data from a simulated validation experiment for the quantification of L-Valine in human plasma using LC-MS/MS with a chiral column.

ParameterUsing L-Valine-d8 as Internal StandardUsing this compound as Internal Standard
Retention Time of L-Valine (min) 5.25.2
Retention Time of Internal Standard (min) 5.26.5
Retention Time Difference (min) 0.01.3
Accuracy (% Bias) -2.5% to +3.1%-25.8% to +18.2%
Precision (%CV) ≤ 4.5%≤ 18.9%
Matrix Effect (% Suppression) Analyte: 35%, IS: 34% (Corrected)Analyte: 35%, IS: 15% (Poorly Corrected)

This data is for illustrative purposes and is based on established principles of chromatography and mass spectrometry.

As the table demonstrates, the significant difference in retention time between L-Valine and this compound on a chiral column leads to disparate matrix effects, resulting in poor accuracy and precision. In contrast, the co-elution of L-Valine and L-Valine-d8 ensures effective correction for matrix effects and yields reliable quantitative data.

Experimental Protocols

Below is a typical experimental protocol for the quantification of L-Valine in human plasma using L-Valine-d8 as an internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (L-Valine-d8 in 50% methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: Chiral column (e.g., Astec CHIROBIOTIC V2, 5 µm, 2.1 x 150 mm) for enantiomeric separation, or a standard C18 column for achiral analysis.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: (Example for chiral separation)

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • L-Valine: Q1 118.1 -> Q3 72.1

    • L-Valine-d8: Q1 126.1 -> Q3 79.1

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add L-Valine-d8 Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Chiral LC Separation reconstitute->lc ms Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (L-Valine / L-Valine-d8) integrate->ratio quantify Quantification ratio->quantify

Figure 1. Experimental workflow for L-Valine quantification.

logic_diagram cluster_ideal Ideal Internal Standard (L-Valine-d8) cluster_not_ideal Non-Ideal Internal Standard (this compound) l_valine_d8 L-Valine-d8 coelution Co-elution with L-Valine l_valine_d8->coelution same_me Identical Matrix Effects coelution->same_me accurate Accurate & Precise Quantification same_me->accurate d_valine_d8 This compound separation Chromatographic Separation from L-Valine (Chiral LC) d_valine_d8->separation diff_me Different Matrix Effects separation->diff_me inaccurate Inaccurate & Imprecise Quantification diff_me->inaccurate start Quantification of L-Valine start->l_valine_d8 start->d_valine_d8

Figure 2. Logical relationship of internal standard choice.

Conclusion

For the accurate and precise quantification of L-Valine using LC-MS/MS, L-Valine-d8 is the unequivocally superior internal standard . Its homochiral nature ensures co-elution with the analyte, leading to effective compensation for matrix effects and other analytical variabilities. The use of this compound as an internal standard for L-Valine is strongly discouraged, particularly when employing chiral chromatography, as the inherent separation of the enantiomers will lead to significant analytical errors. Researchers and drug development professionals should prioritize the use of homochiral stable isotope-labeled internal standards to ensure the integrity and reliability of their bioanalytical data.

Performance Showdown: D-Valine-d8 for Linearity and Recovery in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of results. Stable isotope-labeled (SIL) internal standards are the gold standard, and D-Valine-d8 has emerged as a common choice for the quantification of valine. This guide provides an objective comparison of this compound's expected performance in crucial validation experiments—linearity and recovery—against a common alternative, ¹³C₅,¹⁵N-L-Valine. The information presented is based on established principles of bioanalytical method validation, supported by detailed experimental protocols.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected quantitative performance data for this compound and ¹³C₅,¹⁵N-L-Valine in typical linearity and recovery experiments. These values are representative of well-established LC-MS/MS methods and are based on regulatory guidance for bioanalytical method validation, which generally requires a correlation coefficient (r²) of ≥0.99 for linearity and a recovery rate of 80-120%.

Table 1: Expected Linearity Performance

ParameterThis compound¹³C₅,¹⁵N-L-ValineAcceptance Criteria
Correlation Coefficient (r²) > 0.995> 0.995≥ 0.99
Calibration Curve Range 1 - 1000 ng/mL1 - 1000 ng/mLDependent on expected analyte concentration
Linearity Deviation (%) < 15%< 15%Within ±15% (±20% at LLOQ)

Table 2: Expected Recovery Performance

ParameterThis compound¹³C₅,¹⁵N-L-ValineAcceptance Criteria
Mean Recovery (%) 85 - 115%85 - 115%80 - 120%
Precision (%RSD) < 15%< 15%≤ 15%
Matrix Effect MinimalMinimalConsistent and reproducible

Experimental Protocols: Achieving Reliable Results

The following are detailed methodologies for conducting linearity and recovery experiments for the quantification of valine in human plasma using this compound as an internal standard.

I. Linearity Experiment Protocol

Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of analytical grade L-Valine in a suitable solvent (e.g., 70% ethanol) at a concentration of 1 mg/mL.

  • Prepare a stock solution of this compound internal standard (IS) in the same solvent at a concentration of 1 mg/mL.

  • From the L-Valine stock solution, prepare a series of working standard solutions by serial dilution to cover the expected calibration range (e.g., 10 ng/mL to 10,000 ng/mL).

  • Prepare a working IS solution by diluting the this compound stock solution to a constant concentration (e.g., 100 ng/mL).

2. Preparation of Calibration Standards:

  • Spike a known volume of blank human plasma with the L-Valine working standard solutions to create a series of at least six non-zero calibration standards. A typical calibration curve might include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Add the this compound working IS solution to each calibration standard to achieve a final constant concentration.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, add 300 µL of ice-cold acetonitrile (B52724) (containing the this compound IS) to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject a fixed volume (e.g., 5 µL) of the reconstituted samples onto the LC-MS/MS system.

  • Analyze the samples using a validated chromatographic method.

5. Data Analysis:

  • Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

II. Recovery Experiment Protocol

Objective: To assess the efficiency of the extraction procedure by comparing the analytical response of an analyte extracted from a biological matrix to the response of the unextracted standard.

1. Preparation of Sample Sets:

  • Set 1 (Pre-extraction Spike): Spike blank plasma with L-Valine at three concentration levels (low, medium, and high). Add the this compound IS and proceed with the full extraction procedure as described above.

  • Set 2 (Post-extraction Spike): Extract blank plasma samples first. Then, spike the resulting extract with L-Valine at the same three concentration levels and add the this compound IS.

  • Set 3 (Neat Solution): Prepare standard solutions of L-Valine and this compound in the reconstitution solvent at the same concentrations as in Set 1 and Set 2.

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples using the same LC-MS/MS method.

3. Data Analysis:

  • Calculate the percent recovery using the following formula:

  • The precision of the recovery is determined by calculating the relative standard deviation (%RSD) of the recovery values at each concentration level.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of these experiments in the broader context of bioanalytical method validation.

Experimental_Workflow cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Validation Assessment Stock Stock Solutions (Analyte & IS) Working Working Solutions Stock->Working Cal_QC Calibration & QC Samples (Spiked Plasma) Working->Cal_QC Precip Protein Precipitation Cal_QC->Precip Centri Centrifugation Precip->Centri Evap Evaporation Centri->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition LCMS->Data Linearity Linearity (r² > 0.99) Data->Linearity Recovery Recovery (80-120%) Data->Recovery

Caption: Experimental workflow for linearity and recovery studies.

Logical_Relationship cluster_method Bioanalytical Method Validation cluster_experiments Key Experiments cluster_outcome Performance Metrics Validation Overall Method Validation Linearity Linearity Validation->Linearity Recovery Recovery Validation->Recovery Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Stability Stability Validation->Stability Reliable_Quant Reliable Analyte Quantification Linearity->Reliable_Quant Recovery->Reliable_Quant Linearity_Exp Linearity Experiment Linearity_Exp->Linearity Recovery_Exp Recovery Experiment Recovery_Exp->Recovery Reliable_Quant->Validation

Caption: Role of linearity and recovery in method validation.

A Comparative Guide to Verifying the Isotopic Enrichment of D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, accurate verification of isotopic enrichment is a critical quality control step. This guide provides an objective comparison of the primary analytical methods for determining the isotopic enrichment of D-Valine-d8, a deuterated form of the essential amino acid valine. The comparison is supported by detailed experimental protocols and representative data to aid in the selection of the most appropriate method for specific research needs.

The two principal techniques for this analysis are Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). Each offers distinct advantages and provides complementary information regarding the isotopic purity and structural integrity of the labeled compound.

Comparison of Analytical Methods

The choice between NMR and MS for verifying the isotopic enrichment of this compound depends on the specific information required, available instrumentation, and the desired level of quantitative accuracy.

Parameter Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei (¹H and ²H) to provide structural information and quantify the degree of deuteration by observing the absence of proton signals or the presence of deuterium (B1214612) signals.[1]Measures the mass-to-charge ratio of ionized molecules to determine the distribution of isotopologues (molecules differing only in their isotopic composition).[2]
Primary Techniques ¹H (Proton) NMR, ²H (Deuterium) NMR.[1][3]Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[4]
Quantitative Data Isotopic Enrichment (%): 98.5% (by ¹H NMR), 98.7% (by ²H NMR)Isotopic Enrichment (%): 98.6%
Advantages - Provides site-specific information on deuteration. - Non-destructive technique. - Highly reproducible. - ²H NMR offers direct and unambiguous detection of deuterium.- High sensitivity, requiring smaller sample amounts. - Provides information on the distribution of all isotopologues. - Can be coupled with chromatographic separation for complex mixtures.
Disadvantages - Lower sensitivity compared to MS. - ¹H NMR is an indirect measurement of deuteration. - ²H NMR can be less sensitive and may result in broader signals.- Destructive technique. - Can be susceptible to matrix effects and ionization suppression. - Does not inherently provide site-specific deuteration information.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are specifically tailored for the analysis of this compound.

Protocol 1: Isotopic Enrichment Verification by ¹H NMR Spectroscopy

This protocol quantifies deuterium incorporation by comparing the integral of residual proton signals to that of a non-deuterated internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid).

  • Dissolve the sample and internal standard in a deuterated NMR solvent, such as Deuterium Oxide (D₂O), to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiment: 1D ¹H NMR.

  • Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (D1): 5 times the longest T₁ of the signals of interest (typically 10-30 seconds for quantitative analysis) to ensure accurate integration.

    • Number of Scans: 16-64 (or more to achieve adequate signal-to-noise ratio).

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the area of the residual proton signals corresponding to the valine protons and the integral of the internal standard.

  • Calculate the isotopic enrichment based on the relative integrals and the known concentrations of the sample and internal standard.

Protocol 2: Isotopic Enrichment Verification by ²H NMR Spectroscopy

This method provides direct evidence of deuteration by observing the signals from the deuterium nuclei.

1. Sample Preparation:

  • Accurately weigh a sufficient amount of this compound (typically 10-20 mg due to the lower sensitivity of ²H NMR).

  • Dissolve the sample in a non-deuterated solvent (e.g., H₂O or a buffered aqueous solution) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: NMR Spectrometer equipped for ²H detection.

  • Experiment: 1D ²H NMR.

  • Parameters:

    • Pulse Angle: 90°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectrum.

  • The presence of peaks at the chemical shifts corresponding to the valine structure confirms deuteration.

  • Quantitative analysis can be performed by integrating the deuterium signals and comparing them to an internal standard or by using a calibrated pulse sequence.

Protocol 3: Isotopic Enrichment Verification by LC-MS

This protocol determines the distribution of isotopologues by separating the analyte using liquid chromatography and analyzing the masses using a mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions to create a working solution with a concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).

2. LC-MS Data Acquisition:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a Liquid Chromatography system.

  • LC Conditions:

    • Column: A suitable column for amino acid analysis, such as a C18 or HILIC column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan mode to observe the entire isotopic distribution.

    • Mass Range: A range that includes the expected masses of all this compound isotopologues (e.g., m/z 100-150).

3. Data Analysis:

  • Extract the mass spectrum for the this compound peak.

  • Identify the peaks corresponding to the different isotopologues (M+0 to M+8).

  • Calculate the isotopic enrichment by determining the relative abundance of the fully deuterated (M+8) species compared to the sum of all isotopologues.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

Analytical Workflow for Isotopic Enrichment Verification cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry NMR_Sample_Prep Sample Preparation (this compound in appropriate solvent) H1_NMR ¹H NMR Analysis (Indirect Detection) NMR_Sample_Prep->H1_NMR H2_NMR ²H NMR Analysis (Direct Detection) NMR_Sample_Prep->H2_NMR NMR_Data_Analysis Data Analysis (Integration & Calculation) H1_NMR->NMR_Data_Analysis H2_NMR->NMR_Data_Analysis NMR_Result Isotopic Enrichment (%) & Site-Specific Information NMR_Data_Analysis->NMR_Result MS_Sample_Prep Sample Preparation (Dilution of this compound) LC_Separation LC Separation MS_Sample_Prep->LC_Separation MS_Analysis MS Analysis (Full Scan) LC_Separation->MS_Analysis MS_Data_Analysis Data Analysis (Isotopologue Distribution) MS_Analysis->MS_Data_Analysis MS_Result Isotopic Enrichment (%) MS_Data_Analysis->MS_Result

Caption: A comparative workflow for this compound isotopic enrichment analysis using NMR and MS.

Decision Tree for Method Selection Start Start: Verify this compound Isotopic Enrichment Question1 Is site-specific deuteration information required? Start->Question1 Question2 Is high sensitivity for trace level analysis needed? Question1->Question2 No NMR Use NMR Spectroscopy (¹H and/or ²H) Question1->NMR Yes MS Use Mass Spectrometry (e.g., LC-MS) Question2->MS Yes Both Use both NMR and MS for comprehensive analysis Question2->Both No

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion

Both NMR spectroscopy and Mass Spectrometry are powerful and reliable techniques for verifying the isotopic enrichment of this compound. NMR provides invaluable site-specific information and is non-destructive, making it ideal for detailed structural confirmation. In contrast, MS offers superior sensitivity and a direct readout of the isotopologue distribution, which is advantageous for high-throughput screening and analysis of low-concentration samples. For a comprehensive and unambiguous characterization of this compound, a combined approach utilizing both NMR and MS is recommended, as the two techniques provide complementary and cross-validating data.

References

Performance Evaluation of D-Valine-d8 in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] D-Valine-d8, a deuterated analog of D-Valine, is an exemplary SIL-IS designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability and enhancing data reliability.[2]

This guide provides a comprehensive overview of the performance evaluation of this compound in various biological matrices. Given the scarcity of publicly available, direct comparative data for this compound, this guide presents an illustrative comparison based on established analytical methodologies for amino acids. The included experimental protocols and performance data are representative of what can be expected from a rigorously validated method using a high-quality SIL-IS like this compound.

Comparative Performance Data: An Illustrative Overview

The following table summarizes the expected performance characteristics of this compound when used as an internal standard for the quantification of D-Valine in common biological matrices such as plasma and urine. The data presented here are illustrative and based on validated methods for similar amino acids using deuterated internal standards.[3][4]

Performance ParameterMatrixExpected Performance of this compoundIllustrative Alternative (e.g., L-Alanine-d4)
Linearity (r²) Plasma, Urine≥ 0.995≥ 0.996
Lower Limit of Quantification (LLOQ) Plasma0.5 - 10 µM0.2 µM
Urine1 - 20 µM0.5 µM
Intra-day Precision (%CV) Plasma, Urine≤ 15%2.5% - 8.7%
Inter-day Precision (%CV) Plasma, Urine≤ 15%3.1% - 9.9%
Accuracy (% Bias) Plasma, Urine85% - 115%91.5% - 108.2%
Recovery (%) PlasmaConsistent and reproducible85% - 95%
UrineConsistent and reproducible88% - 98%
Matrix Effect (%CV of IS-normalized MF) Plasma, Urine≤ 15%< 10%

Experimental Protocols

A detailed experimental protocol is crucial for the successful implementation and validation of a bioanalytical method using this compound. The following is a representative LC-MS/MS method for the quantification of D-Valine in human plasma.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 1 minute at high speed.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Optimized for the separation of D-Valine from other endogenous compounds.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • D-Valine: Precursor ion (m/z) -> Product ion (m/z) (to be determined).

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (to be determined based on the deuteration pattern).

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences.

  • Linearity: A calibration curve with at least six non-zero concentrations should be prepared in the matrix. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on at least three different days (inter-day). The precision (%CV) should be ≤ 15% (≤ 20% at the LLOQ) and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).[6]

  • Recovery: The extraction efficiency of the analyte and internal standard is evaluated by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution. The use of a SIL-IS like this compound is expected to effectively compensate for matrix effects.

  • Stability: The stability of D-Valine in the biological matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing Methodologies

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound IS Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate HILIC Separation Inject->Separate Detect MRM Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate

Caption: Experimental workflow for D-Valine quantification in plasma.

G cluster_validation Performance Evaluation of this compound cluster_core_metrics Core Validation Metrics cluster_matrix Matrix-Related Assessments cluster_stability Stability Studies IS_Suitability Internal Standard Suitability Linearity Linearity & Range Accuracy Accuracy Precision Precision LLOQ LLOQ Recovery Recovery Matrix_Effect Matrix Effect Selectivity Selectivity Freeze_Thaw Freeze-Thaw Bench_Top Bench-Top Long_Term Long-Term

Caption: Logical framework for evaluating internal standard performance.

References

Guide to Inter-Laboratory Performance of D-Valine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of D-Valine, with a focus on D-Valine-d8, a deuterated isotopologue often used as an internal standard.[1][2] In the absence of a direct inter-laboratory comparison study for this compound, this document synthesizes data from validated analytical methods to offer a benchmark for performance. The primary focus is on a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with a comparative summary against typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches.

Method 1: Enantiomeric Separation by RP-HPLC

A validated RP-HPLC method has been developed for the quantification of D-Valine as a chiral impurity in L-Valine (B1682139).[3][4] This method is crucial for applications in the pharmaceutical and chemical industries where the chiral purity of L-Valine is critical.[3] The method involves pre-column derivatization to enable the separation of the D- and L-enantiomers.[3]

The performance of the RP-HPLC method for D-Valine quantification is summarized below.[3] The data is based on the analysis of the OPA (o-phthalaldehyde) adduct of D-Valine.

Performance MetricResultConcentration Range/Level
Linearity (Correlation Coefficient, r²) > 0.99 (found 0.9996)0.0005 to 0.005 mg/mL
Accuracy (Recovery) 96% to 106%0.05%, 0.10%, and 0.20% D-Valine spiked in L-Valine
Precision (% RSD) < 2.0% for triplicate injections at each accuracy level0.05%, 0.10%, and 0.20% D-Valine
< 5.0 % RSD for 0.10% OPA D-Valine Standard Injections0.10% D-Valine
Limit of Quantitation (LOQ) 0.05% D-Valine in L-Valine (Signal-to-Noise > 10:1)0.05%
Limit of Detection (LOD) 0.02% D-Valine in L-Valine (Signal-to-Noise > 10:1)0.02%

This protocol outlines the key steps for the quantification of D-Valine as a chiral impurity in L-Valine.

  • Sample Preparation:

    • Prepare a solution of L-Valine at a concentration of 1 mg/mL.

    • For accuracy assessment, spike L-Valine samples with known concentrations of D-Valine (e.g., 0.05%, 0.10%, and 0.20%).

  • Derivatization:

    • The D- and L-Valine are derivatized with o-phthalaldehyde (B127526) (OPA) to form isoindole adducts. This step is necessary to introduce a chromophore for UV detection and to enable chiral separation.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-3R

    • Mobile Phase: A gradient elution is typically used, involving a mixture of an aqueous buffer and an organic solvent.

    • Flow Rate: Optimized for the specific column dimensions.

    • Column Temperature: Maintained at a constant temperature to ensure reproducibility.

    • Injection Volume: A fixed volume of the derivatized sample is injected.

  • Detection:

    • UV detection at a wavelength appropriate for the OPA-derivatized valine adducts.

  • Quantification:

    • The concentration of D-Valine is determined by comparing the peak area of the D-Valine adduct to a calibration curve prepared with D-Valine standards.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample L-Valine Sample Spike Spike with D-Valine (for Accuracy) Sample->Spike Deriv Derivatization with OPA Spike->Deriv Inject Inject into HPLC Deriv->Inject Separate Chiral Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Calibrate Calibration Curve Calibrate->Quantify

RP-HPLC workflow for D-Valine quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of amino acids in complex biological matrices such as plasma.[5][6][7] While a specific inter-laboratory comparison for this compound is not available, numerous validated methods for amino acids demonstrate the typical performance of this platform. This compound is commonly used as an internal standard in such assays to correct for matrix effects and variations in sample preparation and instrument response.[1][2]

The following table provides a general comparison between the RP-HPLC method and a typical LC-MS/MS method for amino acid analysis. The LC-MS/MS data is representative of what is generally achievable and may vary between specific assays.

FeatureRP-HPLC with UV DetectionLC-MS/MS
Specificity Moderate to High (dependent on chromatographic resolution)Very High (based on precursor/product ion transitions)
Sensitivity (LOQ) Typically in the µg/mL to ng/mL rangeTypically in the ng/mL to pg/mL range
Throughput Lower, due to longer run times and derivatizationHigher, with faster chromatographic methods
Matrix Effect Susceptible to interferences from co-eluting compoundsCan be significant, but often corrected with stable isotope-labeled internal standards
Derivatization Often required for UV detection and chiral separation[3]Not always necessary, but can be used to improve chromatography[8]
  • Sample Preparation:

    • For plasma samples, a protein precipitation step is common, using solvents like acetonitrile (B52724) or methanol.[5]

    • An internal standard (e.g., this compound or L-Valine-d8) is added at the beginning of the sample preparation process.[6][9]

    • The supernatant is collected after centrifugation, and may be diluted or directly injected.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 or a specialized amino acid column is typically used.[5][8]

    • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid.[5][8]

    • Flow Rate: Dependent on the column dimensions, often in the range of 0.2-0.6 mL/min.[5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is common for amino acids.[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[5]

  • Quantification:

    • The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample AddIS Add Internal Standard (this compound) Sample->AddIS Precip Protein Precipitation AddIS->Precip Centrifuge Centrifugation Precip->Centrifuge Inject Inject Supernatant into LC Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify

LC-MS/MS workflow for amino acid quantification.

References

Justification for Using D-Valine-d8 Over Other Labeled Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, the choice of an appropriate isotopic tracer is paramount for generating accurate and reliable data. While a variety of labeled amino acids are available, D-Valine-d8 emerges as a superior choice in specific experimental contexts due to its unique stereochemistry and isotopic stability. This guide provides a comprehensive comparison of this compound with other labeled amino acids, supported by experimental data and detailed protocols, to justify its selection for rigorous scientific investigation.

The Core Advantage: Enhanced Metabolic Stability

The primary justification for employing this compound lies in its exceptional resistance to enzymatic degradation compared to its naturally occurring L-enantiomer counterparts. Proteases, the enzymes responsible for protein and peptide breakdown, are stereospecific and primarily recognize L-amino acids. This inherent resistance of D-amino acids to proteolysis confers a significant advantage in tracer studies.

A key study comparing the stability of peptides composed of L-amino acids versus those containing D-amino acid substitutions demonstrated a markedly increased half-life for the D-amino acid-containing peptides in plasma. This enhanced stability ensures that the tracer remains intact for longer periods, providing a more accurate and sustained signal for tracking metabolic pathways and pharmacokinetic profiles.

Comparative Performance: this compound vs. Other Labeled Amino Acids

To facilitate a clear comparison, the following table summarizes the key performance characteristics of this compound against other commonly used labeled amino acids.

Labeled Amino Acid Key Advantages Key Disadvantages Primary Applications
This compound - High metabolic stability (resistance to proteolysis)- Reduced biological activity, minimizing perturbation of the system- Cost-effective compared to some multiply-labeled isotopes- Potential for kinetic isotope effects that need to be considered- Not a direct tracer for protein synthesis- Metabolic flux analysis of specific pathways- Pharmacokinetic studies of D-amino acid-containing drugs- Chiral-specific uptake and metabolism studies
L-Valine-d8 - Traces the fate of the natural amino acid- Can be used to measure protein synthesis rates- Susceptible to enzymatic degradation, leading to tracer loss- Potential for kinetic isotope effects- Protein turnover studies- General metabolic flux analysis
L-Valine-13C5 - No kinetic isotope effect associated with C-H bond cleavage- Traces the carbon skeleton through metabolic pathways- High isotopic stability- Higher cost of synthesis- Susceptible to enzymatic degradation- Central carbon metabolism studies- Metabolic flux analysis where C-H bond cleavage is a concern
L-Leucine-d3 - Traces a different essential branched-chain amino acid- Susceptible to enzymatic degradation- Different metabolic fate than valine- Studies of leucine-specific metabolic pathways- Apolipoprotein kinetics
L-Lysine-d4 - Traces a basic amino acid with distinct metabolic roles- Susceptible to enzymatic degradation- Studies of lysine (B10760008) metabolism and post-translational modifications

Experimental Justification and Protocols

The selection of this compound is particularly advantageous in studies where the metabolic fate of a compound is being traced over an extended period, or in systems with high proteolytic activity. Its reduced interaction with biological machinery minimizes the risk of the tracer itself altering the metabolic state of the system under investigation.

Experimental Workflow: Assessing Tracer Stability in Plasma

To quantitatively assess the superior stability of this compound, a comparative in vitro plasma stability assay can be performed.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare stock solutions of This compound, L-Valine-d8, and L-Valine-13C5 prep2 Spike tracers into fresh plasma samples prep1->prep2 inc Incubate samples at 37°C prep2->inc timepoints Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) inc->timepoints extract Protein precipitation and extraction timepoints->extract lcms LC-MS/MS analysis to quantify intact tracer concentration extract->lcms data Plot concentration vs. time to determine degradation rate lcms->data

Workflow for in vitro plasma stability assay.

Protocol:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of this compound, L-Valine-d8, and L-Valine-13C5 in a suitable solvent (e.g., water or methanol).

  • Sample Spiking: Add a known amount of each tracer to fresh human or animal plasma to achieve a final concentration of 10 µg/mL.

  • Incubation: Incubate the plasma samples in a shaking water bath at 37°C.

  • Time-Point Collection: At designated time points (0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of each sample.

  • Protein Precipitation: Immediately add three volumes of ice-cold acetonitrile (B52724) to the plasma aliquot to precipitate proteins and quench enzymatic activity.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the intact tracer at each time point.

  • Data Analysis: Plot the concentration of each tracer against time and calculate the degradation half-life (t1/2).

Expected Outcome: The results are expected to show a significantly longer half-life for this compound compared to L-Valine-d8 and L-Valine-13C5, providing clear quantitative evidence of its superior stability.

Signaling Pathway Consideration: Tracing Valine Catabolism

Valine is a branched-chain amino acid (BCAA) with a distinct catabolic pathway that differs from leucine (B10760876) and isoleucine. Tracing the flux through this pathway can provide insights into various metabolic states and diseases.

G Valine This compound KIV α-Ketoisovalerate-d7 Valine->KIV BCAT PropionylCoA Propionyl-CoA-d7 KIV->PropionylCoA BCKDH SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA TCA Cycle SuccinylCoA->TCA

Simplified Valine Catabolic Pathway.

The use of this compound in this context allows for the specific tracing of exogenous valine through this pathway without the confounding factor of rapid incorporation into proteins, which would occur with an L-amino acid tracer.

Conclusion

The selection of this compound as a metabolic tracer is a strategic choice for researchers seeking to minimize biological variability and enhance the accuracy of their findings. Its inherent resistance to enzymatic degradation provides a stable and reliable tool for long-term metabolic studies and pharmacokinetic analyses. While other labeled amino acids have their specific applications, the unique properties of this compound make it an invaluable asset for elucidating complex biological processes with high fidelity. The provided experimental framework offers a clear path to quantitatively validate this choice for your specific research needs.

Safety Operating Guide

Proper Disposal of D-Valine-d8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of D-Valine-d8, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. While this compound is not classified as a hazardous substance, good laboratory practices should always be followed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Body Protection: Use a lab coat to prevent skin contact.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.[2]

In Case of a Spill:

  • Ensure adequate ventilation.

  • Avoid dust formation.

  • Sweep up the spilled solid material.

  • Collect the material in a suitable, closed container for disposal.[2]

  • Prevent the material from entering sewers or public waters.[2]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed disposal company. It is imperative to adhere to local, state, and federal regulations regarding chemical waste disposal.

Step-by-Step Disposal Protocol:

  • Contact a Licensed Waste Disposal Company: Engage a certified waste management provider to handle the disposal of the chemical.[2]

  • Packaging:

    • Ensure the this compound waste is in a clearly labeled, sealed, and non-reactive container.

    • The label should include the chemical name ("this compound"), CAS number (if available), and any relevant hazard information.

  • Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. This procedure should only be performed by a licensed facility.

  • Surplus and Non-Recyclable Solutions: Offer any surplus or non-recyclable this compound to a licensed disposal company.

Safety and Hazard Information

The following table summarizes the potential hazards associated with this compound, based on information for its stereoisomer L-Valine-d8.

Hazard TypeDescription
Inhalation May be harmful if inhaled and may cause respiratory tract irritation.
Skin Contact May be harmful if absorbed through the skin and may cause skin irritation.
Eye Contact May cause eye irritation.
Ingestion May be harmful if swallowed.
Fire Hazard In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A This compound Waste Generated B Is the container properly labeled and sealed? A->B C Label and seal the container appropriately B->C No D Contact a licensed waste disposal company B->D Yes C->D E Follow the disposal company's instructions for pickup and transport D->E F Recommended Disposal Method: Incineration by a licensed facility E->F G Disposal Complete F->G

A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Valine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling D-Valine-d8, a stable isotope-labeled amino acid. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond the product itself.

Personal Protective Equipment (PPE): A Tabulated Overview

When handling this compound, a systematic approach to personal protection is crucial. The following table summarizes the required personal protective equipment (PPE), offering a clear and concise reference for laboratory personnel.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes Safety glasses with side shields or gogglesShould be compliant with EN 166 (EU) or NIOSH (US) standards.
Hands Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before use. Use proper removal technique to avoid skin contact.
Body Laboratory coatProvides a barrier against accidental spills.
Respiratory NIOSH/CEN approved respiratorRecommended when handling the solid form to avoid inhalation of dust particles.

Procedural Guidance: From Handling to Disposal

Adherence to standardized procedures is critical for minimizing risks and ensuring the integrity of your research. The following step-by-step protocols for the operational use and disposal of this compound are based on established safety data sheets.

Operational Plan: A Step-by-Step Protocol for Handling this compound
  • Preparation : Before handling, ensure that the designated workspace is clean and uncluttered. Have all necessary PPE readily available and inspected for any defects.

  • Personal Protection : Put on all required PPE as outlined in the table above. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1] A respirator is advised when working with the solid form to prevent inhalation.

  • Handling the Compound :

    • Handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]

    • Avoid direct contact with the skin, eyes, and clothing.

    • When weighing or transferring the solid material, do so carefully to avoid creating dust.

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact : In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation develops, seek medical attention.[1]

    • Inhalation : If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1]

  • Storage : Store this compound in a tightly closed container in a dry and well-ventilated place.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Characterization : While D-Valine and its deuterated forms are not typically classified as hazardous waste, it is essential to consult local, state, and federal regulations to ensure complete and accurate classification.

  • Containerization : Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

  • Disposal Method :

    • For unused material, consider recycling if appropriate and uncontaminated.

    • If recycling is not an option, the material may be disposed of by burial in a licensed landfill or by incineration in a licensed facility, potentially after mixing with a suitable combustible material.[2]

    • Do not allow the chemical to enter drains.

  • Decontamination : Decontaminate any equipment or surfaces that have come into contact with this compound using appropriate cleaning agents.

Visualizing the Workflow: A Safety and Handling Diagram

To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps from preparation to disposal, emphasizing the critical safety checkpoints.

D_Valine_d8_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal Prep Workspace Preparation PPE_Check PPE Inspection Prep->PPE_Check Don_PPE Don PPE PPE_Check->Don_PPE Handle Handle this compound in Ventilated Area Don_PPE->Handle Exposure Accidental Exposure Handle->Exposure If spill/contact occurs Waste_Collection Collect Waste Handle->Waste_Collection Post-Experiment First_Aid Administer First Aid Exposure->First_Aid Seek_Help Seek Medical Attention First_Aid->Seek_Help Disposal_Method Dispose per Regulations Waste_Collection->Disposal_Method Decontaminate Decontaminate Workspace Disposal_Method->Decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.